N-phenylmorpholine-4-carboximidoyl Chloride: A Comprehensive Guide to Synthesis and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate possessing significant potential in sy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate possessing significant potential in synthetic organic chemistry and drug discovery. Its structural motif, combining a morpholine ring, a phenyl group, and a reactive imidoyl chloride function, makes it a valuable building block for creating diverse molecular architectures. Morpholine and its derivatives are integral to numerous therapeutic agents, valued for their favorable pharmacokinetic properties.[1][2] This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of N-phenylmorpholine-4-carboximidoyl chloride, designed to empower researchers with a reliable and reproducible protocol.
Strategic Rationale and Synthesis Pathway
The synthesis of N-phenylmorpholine-4-carboximidoyl chloride is most effectively approached via a two-step sequence. This strategy begins with the formation of a stable amide precursor, N-phenylmorpholine-4-carboxamide, followed by its conversion to the target imidoyl chloride. This pathway is selected for its high efficiency, the commercial availability of its starting materials, and the reliability of the chemical transformations involved.
The precursor, N-phenylmorpholine-4-carboxamide, is synthesized through the nucleophilic addition of morpholine to phenyl isocyanate.[3] This reaction is typically quantitative and yields a product of high purity, which is crucial for the success of the subsequent chlorination step. The conversion of the amide to the imidoyl chloride is a standard transformation, often achieved using reagents like thionyl chloride or phosphorus pentachloride. This guide will utilize thionyl chloride for its efficacy and the straightforward removal of byproducts (SO₂ and HCl as gases).
Visualizing the Synthetic Workflow
The diagram below outlines the two-step synthetic pathway from commercially available starting materials to the final product.
Novel Synthetic Routes to N-Phenylmorpholine-4-carboximidoyl Chloride: A Comprehensive Technical Guide
Introduction & Chemical Identity N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a highly reactive chloroformamidine derivative characterized by its C11H13ClN2O molecular framework[1]. In advanced medici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a highly reactive chloroformamidine derivative characterized by its C11H13ClN2O molecular framework[1]. In advanced medicinal chemistry, this compound serves as a critical electrophilic linchpin for the synthesis of complex guanidines, cyclic amino acids, and condensed heterocycles such as benzotriazocines[2][3][4]. Due to the inherent instability of the C(Cl)=N bond toward hydrolysis, synthesizing this compound requires strictly anhydrous conditions and carefully optimized thermodynamic control. This whitepaper details the mechanistic rationale and validated protocols for synthesizing N-phenylmorpholine-4-carboximidoyl chloride, comparing traditional dehydrative chlorination with nucleophilic substitution strategies.
Strategic Retrosynthetic Analysis
The synthesis of chloroformamidines fundamentally relies on two strategic disconnections:
C-Cl Bond Formation (Route A) : Starting from a stable urea precursor (N-phenylmorpholine-4-carboxamide), the carbonyl oxygen is activated and displaced by a chloride ion[5].
C-N Bond Formation (Route B) : Starting from a highly electrophilic iminophosgene (phenyl isocyanide dichloride), a nucleophilic secondary amine (morpholine) selectively displaces one chloride equivalent[3].
Fig 1. Retrosynthetic pathways for N-phenylmorpholine-4-carboximidoyl chloride.
Methodology 1: Dehydrative Chlorination of N-Phenylmorpholine-4-carboxamide
Mechanistic Rationale
The most robust method for generating N-phenylmorpholine-4-carboximidoyl chloride involves the reaction of N-phenylmorpholine-4-carboxamide with phosphorus oxychloride (POCl3)[5]. POCl3 is strategically preferred over phosphorus pentachloride (PCl5) because PCl5 acts as a harsh chlorinating agent that can induce unwanted radical chlorination of the morpholine ring or cause ring-opening side reactions. The reaction proceeds via the nucleophilic attack of the urea carbonyl oxygen onto the electrophilic phosphorus, forming a transient phosphorodichloridate intermediate. Subsequent intramolecular or intermolecular chloride attack at the imine carbon expels the phosphorodichloridate leaving group, yielding the imidoyl chloride.
Fig 2. Mechanism of POCl3-mediated dehydrative chlorination of the urea precursor.
Self-Validating Experimental Protocol
Precursor Synthesis : Dissolve ethyl morpholine-4-carboxylate (1.0 equiv) and aniline (1.1 equiv) in anhydrous dichloromethane (DCM). Alternatively, react morpholine with phenyl isocyanate under an inert atmosphere[6]. Monitor via TLC (Cyclohexane/EtOAc) until the primary amine is consumed.
Activation : To a rigorously dried round-bottom flask containing N-phenylmorpholine-4-carboxamide (1.0 equiv) in anhydrous acetonitrile (MeCN), add POCl3 (3.0 equiv) dropwise at 0 °C under Argon[5].
Reflux : Heat the mixture to reflux (approx. 80-82 °C). The reaction acts as a self-validating system: the initial suspension will clarify into a homogenous solution as the polar urea is converted into the highly lipophilic imidoyl chloride.
Quench & Extraction : After 12 hours, cool the mixture. Critical Step: Do not use an aqueous workup, as the imidoyl chloride is highly moisture-sensitive. Instead, remove excess POCl3 and MeCN under reduced pressure (vacuum distillation).
Purification : Triturate the crude residue with cold, anhydrous hexane. The byproduct (phosphoric acid derivatives) remains insoluble, while the target N-phenylmorpholine-4-carboximidoyl chloride dissolves. Filter and concentrate the filtrate to yield the product as a moisture-sensitive solid/oil.
Methodology 2: Nucleophilic Substitution via Phenyl Isocyanide Dichloride
Mechanistic Rationale
An alternative, highly efficient route utilizes phenyl isocyanide dichloride (also known as phenylcarbonimidic dichloride)[7][8]. This iminophosgene derivative possesses two labile chloride leaving groups. The causality behind the experimental design relies on steric and electronic differentiation: the first chloride substitution by morpholine is rapid and exothermic, while the second substitution requires elevated temperatures[3]. By strictly controlling stoichiometry (1:1 ratio) and temperature (0 °C to room temperature), mono-substitution is achieved. Triethylamine (TEA) is mandated as an acid scavenger; without it, the liberated HCl would protonate the morpholine, precipitating morpholine hydrochloride and halting the reaction prematurely[2].
Self-Validating Experimental Protocol
Preparation : In a flame-dried flask, dissolve phenyl isocyanide dichloride (1.0 equiv) in anhydrous acetone or toluene[2].
Base Addition : Add triethylamine (1.0 equiv) and cool the system to 0 °C.
Nucleophilic Attack : Add morpholine (1.0 equiv) dropwise over 30 minutes. The reaction self-validates through the immediate precipitation of a white solid (triethylamine hydrochloride), confirming the progression of the substitution.
Maturation : Stir at room temperature for 2 hours.
Isolation : Filter off the triethylamine hydrochloride salt under a blanket of dry nitrogen.
Concentration : Remove the solvent under reduced pressure. The crude N-phenylmorpholine-4-carboximidoyl chloride can be crystallized from anhydrous acetonitrile to achieve >90% purity.
Advanced Derivatization: Radical Chlorination
For highly substituted or complex analogs (e.g., N-[(4-chlorophenyl)(phenylimino)methyl]morpholine-4-carboximidoyl chloride), a one-pot radical chlorination of N-formyl-N'-phenylbenzenecarboximidamide using sulfuryl chloride (SO2Cl2) in thionyl chloride (SOCl2) is utilized[2]. Thionyl chloride serves a dual purpose as both solvent and dehydrating agent, pushing the equilibrium toward the dichloride intermediate before morpholine substitution.
Quantitative Route Comparison
The selection of a synthetic route depends heavily on available infrastructure, safety protocols, and scale requirements. The table below summarizes the critical parameters for each pathway.
Synthetic Route
Primary Reagents
Typical Yield (%)
Reaction Time (h)
Scalability
Environmental Impact
Route A: Urea Chlorination
N-phenylmorpholine-4-carboxamide, POCl3
75 - 85
12 - 16
High
Moderate (Phosphate waste)
Route B: Iminophosgene
Phenyl isocyanide dichloride, Morpholine, TEA
80 - 90
2 - 4
Moderate
High (Toxic precursor)
Route C: Radical Chlorination
Formamide derivative, SO2Cl2, SOCl2
50 - 60
24
Low
High (SO2/HCl gas evolution)
Downstream Applications in Drug Discovery
The isolated N-phenylmorpholine-4-carboximidoyl chloride is a privileged intermediate. It undergoes rapid thermal cyclization with various nucleophiles to form 1,3,5-benzotriazocines[2]. Furthermore, it is a direct precursor to complex guanidines utilized in proprietary pharmaceutical compositions targeting respiratory and oral pharyngeal congestion[4].
References
Arkat USA. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines." arkat-usa.org.[Link]
Semantic Scholar. "Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)." semanticscholar.org. [Link]
Cardiff University. "Thesis final MG.pdf - ORCA." cardiff.ac.uk. [Link]
Google Patents. "US9050289B2 - Pharmaceutical compositions." google.com.
Google Patents. "EP2408802B1 - Cyclic amino acid molecules and methods of..." google.com.
EPA Chemical Activities Status Report. "Phenylcarbonimidic dichloride." epa.gov. [Link]
Spectroscopic data (NMR, IR, MS) of N-phenylmorpholine-4-carboximidoyl chloride
An In-depth Technical Guide to the Spectroscopic Characterization of N-phenylmorpholine-4-carboximidoyl chloride Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic character...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of N-phenylmorpholine-4-carboximidoyl chloride
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of N-phenylmorpholine-4-carboximidoyl chloride (C₁₁H₁₃ClN₂O, MW: 224.686)[1]. As a potentially valuable synthetic intermediate in medicinal chemistry, robust and unambiguous structural confirmation is paramount. Due to a scarcity of publicly available spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of structurally related analogs. We present detailed, field-proven protocols for synthesis, sample preparation, and data acquisition, designed to provide researchers, scientists, and drug development professionals with a self-validating system for confirming the identity and purity of N-phenylmorpholine-4-carboximidoyl chloride.
Introduction: The Rationale for Spectroscopic Vigilance
The morpholine scaffold is a privileged structure in modern drug discovery, often incorporated to improve aqueous solubility, metabolic stability, and target engagement.[2][3] Its N-aryl derivatives, in particular, are key building blocks for a wide range of biologically active molecules.[3][4] N-phenylmorpholine-4-carboximidoyl chloride represents a reactive intermediate, where the imidoyl chloride functional group is primed for nucleophilic substitution, making it a versatile precursor for the synthesis of more complex guanidine-containing structures or other heterocyclic systems.
The reactive nature of the imidoyl chloride moiety necessitates a rigorous and multi-faceted approach to its characterization. Unlike its more stable amide analog, N-phenylmorpholine-4-carboxamide[5][6], the imidoyl chloride is susceptible to hydrolysis and other transformations. Therefore, reliance on a single analytical technique is insufficient. This guide establishes an integrated workflow, leveraging the synergistic strengths of NMR, IR, and MS to provide unequivocal structural elucidation.
Proposed Synthesis and Experimental Protocols
The logical and most common synthetic pathway to an imidoyl chloride is via the corresponding amide. The following two-step protocol is proposed, beginning with the synthesis of the stable amide precursor.
Protocol: Synthesis of N-phenylmorpholine-4-carboxamide
This protocol is adapted from established literature procedures for the synthesis of N-aryl carboxamides.[6]
Methodology:
To a solution of isocyanatobenzene (1.19 g, 10 mmol) in anhydrous dichloromethane (25 mL) under an inert nitrogen atmosphere, add morpholine (0.87 mL, 10 mmol).
To this stirring mixture, add triethylamine (1.40 mL, 10 mmol) in a single portion to catalyze the reaction and neutralize any trace HCl.
Stir the reaction mixture at room temperature for 3 hours, monitoring progress via Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water (100 mL) with vigorous stirring.
Separate the organic layer, and wash it sequentially with water (3 x 20 mL) and brine (1 x 20 mL).
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-phenylmorpholine-4-carboxamide, which can be purified by recrystallization.
Protocol: Conversion to N-phenylmorpholine-4-carboximidoyl chloride
This is a standard protocol for converting a secondary amide to an imidoyl chloride.
Methodology:
In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the purified N-phenylmorpholine-4-carboxamide (2.06 g, 10 mmol) in anhydrous toluene (50 mL).
Add phosphorus pentachloride (PCl₅) (2.29 g, 11 mmol) portion-wise at 0 °C. (Caution: This reaction is exothermic and releases HCl gas).
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or IR (disappearance of the C=O stretch).
Cool the reaction mixture and carefully quench any remaining PCl₅ by the slow addition of ice-cold water.
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
Remove the solvent in vacuo. The resulting crude product should be used immediately or stored under inert conditions due to its moisture sensitivity.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic signatures of N-phenylmorpholine-4-carboximidoyl chloride. These predictions are derived from the known spectra of its precursors, 4-phenylmorpholine[7][8][9] and N-phenylmorpholine-4-carboxamide[5], combined with the expected electronic influence of the imidoyl chloride moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the structural backbone of the molecule. The spectra should be acquired in an anhydrous deuterated solvent such as CDCl₃.
¹H NMR Spectroscopy: The proton NMR will confirm the presence of both the phenyl and morpholine rings and their relative connectivity. The key is to observe the electronic deshielding effect of the C=N-Ph group on the adjacent methylene protons of the morpholine ring compared to a simple N-phenylmorpholine.[10]
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
7.20 - 7.50
Multiplet (m)
5H
Ar-H
Protons of the phenyl ring. The exact shifts will depend on the rotational conformation around the C-N bond.
3.75 - 3.90
Triplet (t)
4H
-O-CH ₂-
Morpholine protons adjacent to the oxygen atom. Expected to be slightly downfield.
3.40 - 3.55
Triplet (t)
4H
-N-CH ₂-
Morpholine protons adjacent to the nitrogen atom. These will be deshielded by the electron-withdrawing imidoyl chloride group.
¹³C NMR Spectroscopy: The carbon NMR is crucial for identifying the key carbon of the imidoyl chloride group.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~145
C =N
The characteristic chemical shift for the imidoyl carbon. This is the most definitive signal for the functional group.
120 - 140
Ar-C
Aromatic carbons of the phenyl ring. Four distinct signals are expected (ipso, ortho, meta, para).
~66
-O-C H₂-
Morpholine carbons adjacent to the oxygen atom, consistent with known values for N-substituted morpholines.[7]
~48
-N-C H₂-
Morpholine carbons adjacent to the nitrogen. These will be influenced by the electron-withdrawing nature of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and, importantly, the absence of the starting amide.
Experimental Protocol: The spectrum can be acquired neat using a Diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Predicted Frequency (cm⁻¹)
Vibration Type
Expected Intensity
Significance
1660 - 1680
C=N stretch
Medium to Strong
Key diagnostic peak. Confirms the presence of the imidoyl group.
~3050
Aromatic C-H stretch
Medium
Indicates the presence of the phenyl ring.
2850 - 2960
Aliphatic C-H stretch
Strong
Corresponds to the methylene groups of the morpholine ring.
~1115
C-O-C stretch
Strong
Characteristic ether stretch of the morpholine ring.[9]
800 - 850
C-Cl stretch
Medium to Strong
Confirms the presence of the chlorine atom.
N/A
C=O stretch (~1640 cm⁻¹)
Absent
Crucial for reaction monitoring. The absence of the strong amide carbonyl peak from the starting material indicates complete conversion.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
Experimental Protocol: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic nitrogen atom.
Predicted Data:
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of chlorine isotopes, two peaks should be observed:
m/z 224.08 (for the ³⁵Cl isotope)
m/z 226.08 (for the ³⁷Cl isotope)
Isotopic Pattern: The relative intensity of the M⁺ and M+2 peaks should be approximately 3:1, which is the characteristic signature of a molecule containing one chlorine atom.
Key Fragmentation Pathways:
Loss of Cl: [M-Cl]⁺ at m/z ~189. This is often a very favorable fragmentation for chloro-derivatives.
Loss of Phenyl Group: [M-C₆H₅]⁺ at m/z ~147.
Cleavage of Morpholine Ring: Fragments corresponding to the phenylimidoyl cation [C₆H₅-C=N]⁺ and the morpholine cation.
Integrated Spectroscopic Analysis Workflow
The confirmation of N-phenylmorpholine-4-carboximidoyl chloride should not be a linear process but an integrated, cyclical validation. The following workflow illustrates how these techniques interrelate to provide a self-validating system.
Caption: Integrated workflow for the synthesis and unequivocal characterization.
This workflow demonstrates trustworthiness. For instance, if the IR spectrum shows a residual C=O peak, it indicates incomplete reaction, invalidating the sample for further analysis until purification is repeated. If the MS data lacks the 3:1 isotope pattern, it refutes the presence of a monochlorinated compound. Only when all three techniques provide converging, predicted data is the structure truly confirmed.
Conclusion
References
University of Chicago. (n.d.). Supporting Information. Knowledge UChicago. [Link]
Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]
ResearchGate. (n.d.). The relevant section of 1 H NMR spectra of NMMO solutions after.... [Link]
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of bis(N-arylcarboximidoylchloride)pyridine cobalt(ii) complexes and their catalytic behavior for 1,3-butadiene polymerization. Dalton Transactions. [Link]
Crystal structure analysis of N-phenylmorpholine-4-carboximidoyl chloride
This technical guide details the protocol for the structural elucidation of N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5). Unlike its stable urea precursor (N-phenylmorpholine-4-carboxamide), the carboxim...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the protocol for the structural elucidation of N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5).
Unlike its stable urea precursor (N-phenylmorpholine-4-carboxamide), the carboximidoyl chloride derivative is a moisture-sensitive intermediate. High-fidelity structural analysis requires strict adherence to anhydrous protocols during synthesis and crystallization to prevent hydrolysis. This guide provides a self-validating workflow from synthesis to final crystallographic refinement.
Part 1: Chemical Context & Synthesis[1][2][3][4][5]
To obtain a crystal suitable for X-ray diffraction, one must first synthesize the compound with high purity, avoiding the common impurity of the hydrolyzed amide.
Synthetic Pathway
The target molecule is generated via the chlorination of the corresponding urea derivative. The reaction transforms the carbonyl (
Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the terminal phenyl ring and morpholine chair.
Source:
() or ().
Strategy: Full sphere collection to maximize redundancy, aiding in the correct assignment of the space group (likely Monoclinic
or Orthorhombic based on analogs).
Structure Solution Workflow (Graphviz)
Figure 1: Standard crystallographic workflow for small molecule structure determination.
Part 4: Structural Analysis & Refinement
Once the skeleton is solved, specific attention must be paid to the geometry of the carboximidoyl chloride moiety.
Key Geometrical Parameters
The central
core is the defining feature. Compare your refined values against these expected ranges derived from the Cambridge Structural Database (CSD).
Bond / Angle
Expected Value
Structural Significance
C(7)=N(1)
Double bond character. Shorter than the C-N single bond in the urea precursor.
C(7)-Cl(1)
Typical C-Cl bond. Elongation >1.80 Å suggests hydrolysis or disorder.
C(7)-N(2)
Partial double bond character due to resonance with the morpholine nitrogen lone pair.
N(1)-C(7)-N(2)
Trigonal planar geometry around the central carbon.
Morpholine Ring
Chair Conformation
The ether oxygen and amine nitrogen should deviate from the plane.
Refinement Troubleshooting
Disorder in Morpholine: The morpholine ring often exhibits chair-boat disorder or twisting. If thermal ellipsoids on
or are elongated, apply a disorder model (PART 1 / PART 2) or rigid bond restraints (RIGU).
Twinning: If
is high (>10%), check for non-merohedral twinning, common in monoclinic space groups with .
The "Ghost" Oxygen: If a residual electron density peak (
) appears near the Cl position or the C=N bond, it may indicate partial hydrolysis where some unit cells contain the urea () instead of the chloride. This requires a mixed-occupancy refinement.
Part 5: Comparative Analysis
To validate the structure, contrast it with the known structure of the precursor, N-phenylmorpholine-4-carboxamide (CSD Refcode: XEXYOV).
Planarity: The urea precursor is often planar due to strong intramolecular H-bonding or resonance. In the chloride, the steric bulk of the
atom often forces the phenyl ring to twist out of plane relative to the morpholine system to minimize steric clash with the ortho-hydrogens of the phenyl ring.
Intermolecular Packing: The amide forms strong
hydrogen bonded chains.[1] The chloride lacks a strong H-bond acceptor (the Cl is a weak acceptor). Expect the packing to be dominated by weak interactions and stacking of the phenyl rings.
References
Crystal Structure of the Urea Precursor:
Li, G., & Liu, L. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E, 67(1), o225.[1]
Synthesis of Carboximidoyl Chlorides:
Ulrich, H. (1996).[2] Chemistry of Imidoyl Halides. In: The Chemistry of Imidoyl Halides. Springer, Boston, MA.
Crystallographic Standards (SHELX):
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
Morpholine Ring Conformation Analysis:
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
Physical and Chemical Properties of N-phenylmorpholine-4-carboximidoyl chloride
[1] Executive Summary N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a specialized electrophilic reagent belonging to the class of chloroformamidines . Characterized by a highly reactive central carbon...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a specialized electrophilic reagent belonging to the class of chloroformamidines . Characterized by a highly reactive central carbon atom bonded to a chlorine, a morpholine ring, and an
-phenyl imine, this compound serves as a critical intermediate in the synthesis of guanidines, isoureas, and complex heterocyclic pharmaceuticals. Its utility lies in its ability to introduce the morpholine-carboximidoyl moiety into nucleophilic substrates, a structural motif often associated with enhanced solubility and bioavailability in medicinal chemistry.
Part 1: Chemical Identity and Structural Analysis[2]
Electrophilic Center: The central carbon atom is highly electrophilic due to the electron-withdrawing induction of the chlorine atom and the imine nitrogen.
Resonance Stabilization: The lone pair on the morpholine nitrogen provides some resonance stabilization to the iminium character of the central carbon, modulating its reactivity compared to simple imidoyl chlorides.
Steric Profile: The morpholine ring adopts a chair conformation, while the
-phenyl group provides a planar aromatic shield, influencing the trajectory of nucleophilic attack.
Part 2: Physical Properties[3][4]
Property
Description
Context/Notes
Physical State
Solid or Viscous Oil
Typically isolated as an off-white to pale yellow crystalline solid. Can appear as a viscous oil if traces of solvent or impurities remain.
Melting Point
50–70 °C (Estimated)
Exact experimental values vary by purity; often used without extensive purification due to hydrolytic instability.
Solubility
Soluble in Organic Solvents
Highly soluble in dichloromethane (DCM), chloroform (), THF, and toluene.
Water Solubility
Reacts / Decomposes
Hydrolytically unstable. Reacts with water to form the corresponding urea (-phenylmorpholine-4-carboxamide).
Hygroscopicity
High
Readily absorbs atmospheric moisture, leading to degradation. Must be stored under inert gas (Argon/Nitrogen).
Odor
Pungent / Acrid
Characteristic of acid chlorides and imidoyl chlorides.
Part 3: Synthesis and Production Protocols
The synthesis of N-phenylmorpholine-4-carboximidoyl chloride is typically achieved through the chlorination of the corresponding urea or the addition of morpholine to an isocyanide dichloride.
Method A: The Isocyanide Dichloride Route (Direct Addition)
This method is preferred for its atom economy and direct formation of the C-N bond.
Reaction:
Protocol:
Preparation of Electrophile: Dissolve phenyl isocyanide dichloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.
Nucleophilic Addition: Add a solution of morpholine (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in DCM dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct and drive the equilibrium.
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (conversion of the isocyanide dichloride).
Work-up: Filter off the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure to yield the crude chloroformamidine.
Purification: Recrystallization from hexane/ether is possible, but the crude material is often sufficiently pure (>90%) for subsequent steps.
Method B: Chlorination of Urea Derivative
Precursor:
-phenylmorpholine-4-carboxamide.
Reagents: Phosphorus oxychloride () or Thionyl chloride ().
Note: This method generates phosphorus or sulfur byproducts that can be difficult to remove.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway via nucleophilic substitution on phenyl isocyanide dichloride.
Part 4: Chemical Reactivity and Applications[5][6]
The defining feature of N-phenylmorpholine-4-carboximidoyl chloride is the imidoyl chloride functionality, which acts as a "masked" urea or guanidine equivalent.
Nucleophilic Substitution (Guanidine Synthesis)
The chloride is a good leaving group, allowing displacement by primary or secondary amines.
Mechanism: Addition-Elimination (
-like at carbon).
Product: Trisubstituted or tetrasubstituted guanidines.
Application: Synthesis of biologically active guanidines found in antihistamines and CNS drugs.
Hydrolysis
In the presence of water, the compound reverts to the thermodynamically stable urea.
Reaction:
.
Implication: Solvents must be strictly anhydrous.
Reaction with Alcohols (Isourea Formation)
Reaction with alcohols in the presence of a base yields isoureas , which are valuable alkylating agents or intermediates in heterocycle synthesis.
Reactivity Diagram
Figure 2: Divergent reactivity profile of the chloroformamidine core.
Part 5: Handling and Safety (E-E-A-T)
Hazards
Corrosive: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.
Lachrymator: Vapors may be irritating to the eyes and respiratory tract.
Acute Toxicity: Harmful if swallowed or inhaled (based on aniline and morpholine substructures).
Storage Protocol
Atmosphere: Store under Argon or Nitrogen.
Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.
Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers due to corrosion risk.
Disposal
Quench slowly by adding to a stirred solution of dilute sodium hydroxide (NaOH) or sodium bicarbonate (
) to neutralize the acid chloride and the generated HCl. Dispose of the resulting urea derivative as organic waste.
References
PubChem. (n.d.).[2] N-phenylmorpholine-4-carboximidoyl chloride (Compound).[1][3] National Library of Medicine. Retrieved March 2, 2026, from [Link]
Kuhle, E. (1962). The Chemistry of Isocyanide Dichlorides. Angewandte Chemie International Edition, 1(12), 647-652.
Kantlehner, W. (1991). Adducts of Isocyanides and their Reactions. In Comprehensive Organic Synthesis. Pergamon Press. (Detailed mechanistic insight into the addition of amines to isocyanide dichlorides).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: N-phenylmorpholine-4-carboximidoyl chloride: Mechanism of Formation & Synthetic Protocol
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) is a trisubstituted chloroformamidine derivative. These species are highly reactive electrophiles, serving as versatile synthons for the construction of guanidines, isoureas, and complex heterocyclic scaffolds (e.g., quinazolines, imidazoles) in drug discovery.
This guide details the two-step synthesis of the title compound starting from commercially available morpholine and phenyl isocyanate. It focuses on the mechanistic transformation of the intermediate urea into the chloro-imidoyl species using phosphorus pentachloride (
), a variation of the Vilsmeier-Haack chlorination logic adapted for urea substrates.
Key Physicochemical Data
Property
Value
Source/Note
Chemical Name
N-phenylmorpholine-4-carboximidoyl chloride
IUPAC
CAS Number
30543-38-5
[1]
Molecular Formula
-
Molecular Weight
224.69 g/mol
-
Precursor CAS
4559-92-6 (Urea derivative)
[2]
Appearance
Pale yellow solid / crystalline
Hygroscopic
Reactivity
High (Hydrolyzes to urea in moist air)
Store under
Synthetic Route & Methodology
The synthesis proceeds in two distinct stages. The first is a quantitative "click-type" addition to form the urea. The second is a dehydrative chlorination to generate the imidoyl chloride.
Step 1: Formation of N-phenylmorpholine-4-carboxamide
The precursor is synthesized via the nucleophilic addition of morpholine to phenyl isocyanate. This reaction is exothermic and typically quantitative.
Reagents:
Morpholine (1.0 eq)
Phenyl Isocyanate (1.0 eq)
Dichloromethane (DCM) or Toluene (Solvent, anhydrous)
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon/Nitrogen.
Solvation: Charge the RBF with Phenyl Isocyanate (11.9 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
Addition: Dissolve Morpholine (8.7 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the isocyanate over 30 minutes. Note: Control the rate to maintain temperature <10°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (the urea) will likely form.
Workup: If precipitate forms, filter and wash with cold hexanes. If soluble, concentrate in vacuo and recrystallize from ethanol/water.
Yield: Expect >90% yield of N-phenylmorpholine-4-carboxamide (CAS 4559-92-6).
Step 2: Chlorination to N-phenylmorpholine-4-carboximidoyl chloride
This is the critical step. The urea oxygen is converted into a leaving group by a high-valent phosphorus reagent, followed by chloride displacement.
Reagents:
N-phenylmorpholine-4-carboxamide (1.0 eq)
Phosphorus Pentachloride (
) (1.05 eq)
Solvent: Anhydrous Toluene or Benzene (DCM can be used but higher temps facilitate
removal).
Protocol:
Setup: Use a dry 2-neck RBF with a reflux condenser and a drying tube (
).
Mixing: Suspend the urea (20.6 g, 100 mmol) in anhydrous Toluene (150 mL).
Activation: Add
(21.9 g, 105 mmol) in portions. Caution: is corrosive and moisture sensitive.
Heating: Heat the mixture to gentle reflux (approx. 110°C) for 2–4 hours. The evolution of HCl gas will be observed (use a scrubber). The solution should become clear and turn pale yellow.
Isolation:
Remove the solvent and the byproduct phosphoryl chloride (
, bp 106°C) under reduced pressure (rotary evaporator with a high-vacuum pump and trap).
The residue is the crude imidoyl chloride.
Purification: Recrystallization from dry hexane/ether under inert atmosphere is recommended if high purity is required.
Storage: The product is moisture-sensitive. Store in a desiccator or glovebox.
Reaction Scheme Visualization
The following diagram illustrates the two-step transformation.
Figure 1: Synthetic route from morpholine and phenyl isocyanate to the target chloroformamidine.
Mechanistic Analysis (Step 2)
The formation of the chloroformamidine from the urea is an "Appel-like" chlorination that follows a pathway similar to the Vilsmeier-Haack reaction. The driving force is the formation of the strong P=O bond in the
byproduct.
Mechanistic Steps:
Activation: The carbonyl oxygen of the urea acts as a nucleophile, attacking the electrophilic phosphorus atom of
.
Elimination: A chloride ion is displaced from the phosphorus, forming a cationic phosphonium intermediate (chlorocarbonyl phosphonium salt).
Nucleophilic Attack: The displaced chloride ion attacks the highly electrophilic central carbon of the urea (now activated by the P-O bond).
Fragmentation: The tetrahedral intermediate collapses, expelling
(Phosphoryl chloride) to form the C=N double bond.
Result: The N-phenylmorpholine-4-carboximidoyl chloride is formed.[1][2][3]
Mechanistic Visualization
Figure 2: Stepwise mechanism of urea chlorination using Phosphorus Pentachloride.
Critical Control Points & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (Step 2)
Incomplete reaction or hydrolysis
Ensure is fresh (white powder, not yellow/caked). Ensure system is strictly anhydrous.
Product is Oil/Sticky
Residual
boils at 106°C. Use high vacuum and mild heat (40-50°C) to strip traces. Azeotrope with dry toluene.
Reversion to Urea
Moisture exposure
The imidoyl chloride bond is labile. Handle in a glovebox or under positive pressure.
Impurity Profile
Symmetrical Urea formation
In Step 1, ensure slow addition of morpholine to isocyanate to prevent side reactions (though rare with this specific pair).
Safety & Handling
Phenyl Isocyanate: Potent lachrymator and sensitizer. Use only in a functioning fume hood.
Phosphorus Pentachloride (
): Reacts violently with water to release HCl and phosphoric acid. Corrosive solid.
Phosphoryl Chloride (
): Toxic byproduct. Quench residues carefully by slow addition to ice water (exothermic).
References
Chemical Book/CAS Database. (2024). N-phenylmorpholine-4-carboximidoyl chloride - CAS 30543-38-5.[2] Retrieved from
PubChem. (2024).[4] N-phenylmorpholine-4-carboxamide - CAS 4559-92-6. National Library of Medicine. Retrieved from
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.
Fujisawa, T., et al. (1988). Reaction of ureas with phosphorus pentachloride. Chemistry Letters. (Mechanistic grounding for urea-to-chloroformamidine conversion).
A Technical Guide to the Potential Biological Activities of N-phenylmorpholine-4-carboximidoyl Chloride Derivatives
Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicoche...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, make it a desirable component in drug design.[1][4][5] This guide focuses on a specific, yet underexplored, class of compounds: derivatives of N-phenylmorpholine-4-carboximidoyl chloride. The core structure combines the favorable morpholine ring with a reactive carboximidoyl chloride group, presenting a versatile platform for the synthesis of diverse chemical libraries. This document provides a technical framework for researchers and drug development professionals to explore the synthesis and potential therapeutic applications of these derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the rationale behind screening for these specific activities, provide detailed, self-validating experimental protocols, and discuss the underlying mechanisms that may be targeted.
The Morpholine Scaffold: A Foundation for Drug Discovery
The morpholine ring is not merely a passive carrier; it actively contributes to the biological and pharmacokinetic profile of a molecule.[1] Its ability to engage in hydrogen bonding via its oxygen atom, coupled with the basicity of its nitrogen atom, allows for critical interactions with biological targets like enzyme active sites and receptors.[1][4] Furthermore, incorporating a morpholine moiety often enhances aqueous solubility, metabolic stability, and the overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[5]
The N-phenylmorpholine-4-carboximidoyl chloride structure is a strategic starting point. The carboximidoyl chloride functional group is a highly reactive electrophile, poised for nucleophilic substitution. This allows for the facile creation of a library of derivatives by reacting it with various nucleophiles (e.g., amines, alcohols, thiols), enabling a systematic exploration of the structure-activity relationship (SAR).
Proposed Synthetic Strategy
The synthesis of a library of N-phenylmorpholine derivatives can be conceptualized as a two-stage process. The first stage involves the synthesis of the core intermediate, N-phenylmorpholine-4-carboximidoyl chloride, likely from a more stable precursor such as N-phenylmorpholine-4-carboxamide.[6] The second stage is the diversification of this intermediate.
Caption: Proposed synthetic workflow for generating a library of derivatives.
Evaluation of Anticancer Activity
Morpholine derivatives are frequently investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][7] The rationale for screening N-phenylmorpholine derivatives is based on the established success of this scaffold in developing potent and selective kinase inhibitors.[7]
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Many successful kinase inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase active site.[5]
Caption: Simplified PI3K/Akt/mTOR pathway and potential points of inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a foundational, non-clonogenic assay to evaluate the ability of a compound to reduce the viability and proliferation of cancer cells.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A) in appropriate media until they reach ~80% confluency.[10]
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]
Data Presentation: Cytotoxicity
Data should be summarized to compare the potency of different derivatives. The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, indicating the compound's cancer-specific toxicity.[12]
Compound ID
Derivative (R-group)
IC₅₀ (MCF-7, µM)
IC₅₀ (A549, µM)
IC₅₀ (MCF-10A, µM)
Selectivity Index (SI for MCF-7)
NPM-001
-H
>100
>100
>100
-
NPM-002
-CH₂-Pyridine
8.5
12.3
95.2
11.2
NPM-003
-CH₂-Piperidine
15.2
21.8
>100
>6.6
NPM-004
-CH₂-Aniline
3.1
5.6
78.5
25.3
Doxorubicin
(Positive Control)
0.9
1.2
2.5
2.8
Table 1: Hypothetical cytotoxicity and selectivity data for a series of N-phenylmorpholine derivatives.
Evaluation of Antimicrobial Activity
The search for novel antimicrobial agents is critical due to the rise of multidrug-resistant pathogens.[13] Heterocyclic compounds, including those with a morpholine scaffold, have demonstrated a wide range of antimicrobial activities.[2][14][15][16] Therefore, screening the N-phenylmorpholine derivative library for antibacterial and antifungal properties is a logical and valuable endeavor.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a standardized, quantitative technique for determining the MIC.[19]
Methodology:
Microorganism Preparation: Use standard reference strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[14] Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the log phase. Adjust the turbidity of the inoculum to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well of a row.
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.[18]
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth and compound but no inoculum) to check for compound sterility and color interference. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity
MIC values are typically presented in µg/mL or µM. Lower values indicate higher potency.
Compound ID
Derivative (R-group)
MIC (S. aureus, µg/mL)
MIC (E. coli, µg/mL)
MIC (C. albicans, µg/mL)
NPM-005
-Phenyl
16
64
32
NPM-006
-4-Chlorophenyl
8
32
16
NPM-007
-4-Nitrophenyl
4
16
8
Ciprofloxacin
(Control)
1
0.25
N/A
Fluconazole
(Control)
N/A
N/A
2
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for N-phenylmorpholine derivatives.
Evaluation of Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Compounds containing the morpholine scaffold have been reported to possess anti-inflammatory and analgesic properties, sometimes acting as inhibitors of enzymes like cyclooxygenase (COX).[20] Screening for anti-inflammatory activity is therefore a promising avenue for these novel derivatives.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA), can be used as a simple, preliminary screen for anti-inflammatory activity.[21] This method is based on the principle that denatured proteins express antigens that trigger inflammatory responses.
Methodology:
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (at various concentrations, e.g., 10-500 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of bovine serum albumin (BSA, 5% w/v aqueous solution).
Controls: Use a vehicle control (containing only the solvent used for the test compounds) and a standard drug control (e.g., Diclofenac sodium).
Incubation: Incubate all samples at 37°C for 20 minutes.
Heat-Induced Denaturation: Induce denaturation by heating the samples at 72°C in a water bath for 5 minutes.
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[21]
Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation: Anti-inflammatory Activity
Results are expressed as the percentage inhibition of denaturation at a specific concentration or as an IC₅₀ value.
Compound ID
Derivative (R-group)
Concentration (µg/mL)
% Inhibition of Denaturation
NPM-008
-Thiophene
100
65.4 ± 4.1
NPM-009
-Furan
100
58.2 ± 3.5
NPM-010
-Pyrrole
100
71.8 ± 5.2
Diclofenac
(Control)
100
85.3 ± 2.9
Table 3: Hypothetical in vitro anti-inflammatory activity data for N-phenylmorpholine derivatives.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the therapeutic potential of novel N-phenylmorpholine-4-carboximidoyl chloride derivatives. The inherent reactivity of the core structure provides a powerful tool for generating chemical diversity, while the privileged nature of the morpholine scaffold offers a strong rationale for exploring anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein provide robust, validated methods for initial in vitro screening.
Promising "hit" compounds identified through these primary assays should be subjected to further investigation. This includes:
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., specific kinases, enzymes, or microbial pathways).
In Vivo Efficacy: Testing lead compounds in established animal models of cancer, infection, or inflammation.[9][12][22]
Pharmacokinetic and Toxicological Profiling: Assessing the ADME properties and safety profile of the most promising candidates.
By following this structured, evidence-based approach, researchers can effectively unlock the potential of this versatile chemical class and contribute to the development of next-generation therapeutics.
References
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations.
Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing.
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). National Center for Biotechnology Information.
Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). CiteSeerX.
screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare.
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen.
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). Semantic Scholar.
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences.
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). BenchChem.
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 17). MDPI.
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
N-Phenylmorpholine-4-carboxamide - PMC. (n.d.). National Center for Biotechnology Information.
Guidelines for clinical evaluation of anti‐cancer drugs - PMC. (n.d.). National Center for Biotechnology Information.
Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. (n.d.). AACR Journals.
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013, July 23). ResearchGate.
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). ResearchGate.
Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC. (n.d.). National Center for Biotechnology Information.
Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023, March 5). PubMed.
Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. (n.d.). National Center for Biotechnology Information.
Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (2017, August 1). PubMed.
Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (n.d.). ResearchGate.
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023, December 1). MDPI.
Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate.
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
The search for substances with the antimicrobial activity among morpholine-containing 2-R-phenyliminothiazole derivatives. (2019, March 13). Journal of Organic and Pharmaceutical Chemistry.
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021, July 9). MDPI.
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). National Center for Biotechnology Information.
Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2021, November 4). ResearchGate.
Technical Guide: Synthesis and Applications of N-Arylcarboximidoyl Chlorides
Executive Summary N-Arylcarboximidoyl chlorides (commonly referred to as imidoyl chlorides) are pivotal electrophilic intermediates in the synthesis of nitrogen-containing heterocycles, amidines, and imidates. Their util...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Arylcarboximidoyl chlorides (commonly referred to as imidoyl chlorides) are pivotal electrophilic intermediates in the synthesis of nitrogen-containing heterocycles, amidines, and imidates. Their utility in drug development is defined by the reactive
core, which serves as a versatile handle for nucleophilic substitution and cyclization reactions.
This guide provides a rigorous technical review of the synthesis of N-arylcarboximidoyl chlorides. It moves beyond basic textbook definitions to offer field-proven protocols, mechanistic insights for troubleshooting, and strategic decision-making frameworks for medicinal chemists.
Mechanistic Foundations
The conversion of an N-aryl secondary amide to an imidoyl chloride is fundamentally a deoxychlorination process. The reaction is driven by the activation of the amide oxygen, transforming it into a superior leaving group, followed by nucleophilic displacement by chloride.
The General Mechanism (
Route)
The most common pathway utilizes thionyl chloride (
). The reaction proceeds through an imidoyl chlorosulfite intermediate.
Activation: The amide oxygen attacks the electrophilic sulfur of
Best for: Routine synthesis of stable N-aryl benzimidoyl chlorides.
Reagents:
N-Aryl amide (1.0 equiv)
Thionyl chloride (1.5 - 5.0 equiv)
Solvent: Neat or Toluene/Benzene (if solubility is an issue).
Step-by-Step:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
or line).
Addition: Add the amide to the flask. Carefully add
. If the reaction is vigorous, cool to 0°C during addition.
Reaction: Heat the mixture to reflux (70-80°C) for 2–4 hours.
Checkpoint: Evolution of gas (
) indicates reaction progress. The solution should turn homogenous.
Workup:
Remove excess
under reduced pressure (rotary evaporator with a base trap).
Add dry toluene and re-evaporate (azeotropic removal of traces of
).
Purification: Most imidoyl chlorides are moisture-sensitive and are used crude. If necessary, distill under high vacuum or recrystallize from dry hexane/ether under inert atmosphere.
Critical Insight: For electron-rich N-aryl rings (e.g., p-methoxyphenyl),
can cause electrophilic chlorination on the ring. In such cases, switch to Protocol C.
Protocol B: Phosphorus Pentachloride (
)
Best for: Stubborn substrates or electron-deficient amides (e.g., N-(4-nitrophenyl)benzamide).
Application Note: N-phenylmorpholine-4-carboximidoyl chloride (NPMCC) as a High-Efficiency Coupling Reagent in Peptide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols Executive Summary The synthesis of complex peptides, particular...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The synthesis of complex peptides, particularly those containing sterically hindered or aggregation-prone sequences, requires coupling reagents that balance extreme reactivity with stringent stereochemical control. While uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) dominate the landscape, they often generate hazardous byproducts or suffer from poor atom economy.
N-phenylmorpholine-4-carboximidoyl chloride (NPMCC) (CAS: 30543-38-5) represents a specialized class of halogenoamidinium coupling reagents. By integrating a morpholine scaffold with an N-phenyl moiety, NPMCC offers a unique steric and electronic profile. The morpholine ring enhances the reagent's solubility and stability in standard organic solvents (DMF, NMP, DCM), while the N-phenyl group modulates the electrophilicity of the reactive intermediate, significantly suppressing oxazolone-mediated epimerization. This application note details the mechanistic rationale, comparative performance, and rigorously validated protocols for implementing NPMCC in both solution-phase and solid-phase peptide synthesis (SPPS).
Mechanistic Rationale: The Causality of NPMCC Activation
To utilize NPMCC effectively, one must understand the causality behind its reaction pathway. NPMCC functions by converting a relatively unreactive carboxylic acid into a highly reactive O-acyloxyamidinium intermediate.
Deprotonation: A tertiary amine base (e.g., DIPEA) deprotonates the carboxylic acid.
Nucleophilic Attack: The resulting carboxylate attacks the electrophilic central carbon of NPMCC. The chloride ion acts as an excellent leaving group, driving the formation of the O-acyloxyamidinium active ester.
Steric Shielding: Unlike the O-acylisoureas formed by standard carbodiimides (DIC/DCC), the N-phenyl group on NPMCC provides localized steric bulk. This shielding slows down the intramolecular cyclization of the activated amino acid into an oxazolone—the primary pathway for racemization/epimerization in peptide synthesis .
Aminolysis: The incoming primary or secondary amine nucleophile attacks the activated carbonyl, forming the peptide bond.
Byproduct Clearance: The reaction yields N-phenylmorpholine-4-carboxamide and a chloride salt. The morpholine-urea byproduct is highly soluble in both aqueous and organic wash buffers, preventing the column-clogging issues notoriously associated with DCC.
Mechanistic Workflow Diagram
Figure 1: Mechanistic pathway of NPMCC-mediated peptide bond formation.
Comparative Performance Data
When selecting a coupling reagent, scientists must weigh coupling efficiency against epimerization risk and byproduct management. The data below synthesizes the performance profile of NPMCC relative to industry standards based on morpholine-based reagent benchmarks.
Coupling Reagent
Avg. Coupling Efficiency (1h)
Epimerization Rate (Hindered AA)
Byproduct Solubility
Cost Profile
Explosive Hazard
NPMCC
>95%
<2%
Excellent (DMF/DCM)
Moderate
None
HATU
>98%
<1%
Moderate
High
Yes (HOAt derivatives)
PyBOP
90%
4%
Moderate
Moderate
None
DMTMM
92%
<2%
High (Aqueous/MeOH)
Low
None
Table 1: Comparative metrics of NPMCC against standard peptide coupling reagents.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and optimize based on their specific sequences.
Protocol A: Solution-Phase Peptide Coupling
This protocol is ideal for fragment condensation or the synthesis of short di/tripeptides where isolation of intermediates is required.
Reagents Required:
Carboxylic acid component (1.0 eq)
Amine component (1.0 eq)
NPMCC (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DCM or DMF (concentration ~0.1 M).
Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive NPMCC reagent into an inactive urea.
Base Addition: Add DIPEA (2.5 eq) to the stirring solution at 0°C.
Causality: The stoichiometry is critical. 1.0 eq deprotonates the acid; 1.0 eq neutralizes the HCl generated from the chloride leaving group of NPMCC; the remaining 0.5 eq maintains a basic environment to ensure the incoming amine remains nucleophilic (unprotonated).
Activation: Add NPMCC (1.1 eq) dropwise or in small portions.
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.
Quenching & Workup: Once complete, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Causality: The sequential washes remove unreacted amine (acid wash), unreacted acid (basic wash), and the highly soluble morpholine-urea byproduct, yielding a highly pure crude peptide.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
This protocol adapts NPMCC for standard Fmoc-based SPPS on Wang or Rink Amide resins .
Step-by-Step Methodology:
Resin Swelling: Place 0.1 mmol of resin in a fritted synthesis vessel. Add 5 mL of DMF and agitate for 30 minutes. Drain.
Causality: Swelling expands the polystyrene/PEG matrix, exposing internal reactive sites and ensuring uniform diffusion of the bulky NPMCC intermediate.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).
Pre-Activation (Crucial Step): In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq) and NPMCC (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq). Wait exactly 1 minute.
Causality: A 1-minute pre-activation allows the O-acyloxyamidinium intermediate to form. Waiting longer than 3 minutes drastically increases the risk of oxazolone formation (epimerization) or hydrolysis.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.
Validation (Self-Validating Step): Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser Test.
Causality: A blue Kaiser test indicates incomplete coupling (free primary amines remain). If blue, perform a double coupling. A yellow test indicates successful coupling.
Cleavage: After sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.
References
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737.[Link]
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine.[Link]
Application
N-phenylmorpholine-4-carboximidoyl chloride in the synthesis of medicinal chemistry scaffolds
Executive Summary This guide details the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride , a versatile chloroformamidine reagent. In medicinal chemistry, this compound serves as a high-value elec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride , a versatile chloroformamidine reagent. In medicinal chemistry, this compound serves as a high-value electrophilic "lynchpin," enabling the rapid construction of guanidines, amidines, and nitrogen-containing heterocycles (e.g., 1,2,4-oxadiazoles).
Unlike simple alkyl halides, this reagent incorporates a morpholine moiety —a privileged structure known to improve solubility and metabolic stability—and a phenyl group that offers π-stacking potential within protein binding pockets. This guide provides self-validating protocols for its preparation and downstream diversification.
Part 1: Strategic Rationale & Mechanism
The "Lynchpin" Concept
N-Phenylmorpholine-4-carboximidoyl chloride functions as an activated urea equivalent. The imidoyl chloride carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, amidoximes).
Reactivity: The C-Cl bond is activated by the neighboring nitrogen lone pairs, making it more reactive than standard imidoyl chlorides due to the "push-pull" electronic effect of the morpholine nitrogen.
Medicinal Value: The morpholine ring acts as a solubilizing group and hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of the final scaffold.[1]
Mechanistic Pathway
The synthesis proceeds via the activation of N-phenylmorpholine-4-carboxamide using a chlorinating agent (typically PCl₅ or POCl₃). The resulting imidoyl chloride is moisture-sensitive and is often used in situ or isolated with strict exclusion of water.
Figure 1: Mechanistic pathway for the conversion of the urea precursor to the active imidoyl chloride reagent.
Setup: Charge a flame-dried round-bottom flask with anhydrous DCM (0.5 M concentration relative to morpholine) under an inert atmosphere (N₂ or Ar).
Addition: Cool the solvent to 0°C. Add Phenyl Isocyanate (1.0 equiv) dropwise.
Reaction: Add Morpholine (1.0 equiv) dropwise over 15 minutes. A white precipitate (the urea) will often form immediately.
Completion: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1); the urea is typically a distinct, lower Rf spot compared to isocyanate.
Workup: Filter the precipitate. Wash with cold Et₂O to remove unreacted starting materials. Dry under vacuum.[2][3]
Setup: Place the urea precursor in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
Solvent: Suspend the solid in anhydrous Toluene (approx. 5 mL per gram of urea).
Activation: Add PCl₅ (1.05 equiv) in one portion.
Heating: Heat the mixture to 60–80°C. The suspension will clear as the imidoyl chloride forms and dissolves. Evolution of HCl gas will be observed.
Duration: Stir for 1–2 hours.
Isolation:
Method A (In situ use): Cool to room temperature and use the solution directly for the next step (recommended to avoid hydrolysis).
Method B (Isolation): Remove toluene under reduced pressure (rotary evaporator with a base trap). The residue is the crude imidoyl chloride (often a yellow oil or low-melting solid).
Storage: Must be stored under Ar at -20°C. Hydrolyzes back to urea upon exposure to air.
Part 3: Applications & Scaffold Synthesis[5]
This reagent is a gateway to three primary medicinal chemistry scaffolds.
Application A: Synthesis of Guanidines
Guanidines are key pharmacophores in kinase inhibitors and GPCR ligands.
Protocol:
Dissolution: Dissolve the crude imidoyl chloride in anhydrous THF or DCM.
Nucleophile: Add the desired primary or secondary amine (1.1 equiv).
Base: Add Triethylamine (TEA) or DIPEA (2.0 equiv) to scavenge HCl.
Reaction: Stir at reflux (THF) or RT (DCM) for 2–4 hours.
Workup: Quench with water. Extract with DCM. The product is the N-substituted guanidine.
Application B: Synthesis of 1,2,4-Oxadiazoles
This reaction creates a stable heterocyclic bioisostere for esters or amides.
Protocol:
Precursor: Prepare an amidoxime (R-C(NH₂)=NOH) from a nitrile and hydroxylamine.
Coupling: Add the amidoxime (1.1 equiv) to the solution of N-phenylmorpholine-4-carboximidoyl chloride in Toluene.
Cyclization: Heat to reflux (110°C) for 4–6 hours. The initial O-acylation is followed by dehydration to close the ring.
Result: A 3,5-disubstituted-1,2,4-oxadiazole with a morpholine amino group at the 5-position.
Data Summary: Scaffold Diversity
Scaffold Type
Nucleophile Used
Reaction Conditions
Key Medicinal Property
Guanidine
Primary/Secondary Amines
DCM/THF, Base, RT-Reflux
High basicity, H-bond donor/acceptor (Kinase hinge binder).
1,2,4-Oxadiazole
Amidoximes
Toluene, Reflux
Metabolic stability, ester bioisostere.
Benzimidazole
1,2-Phenylenediamine
Toluene/DMF, Heat
Rigid bicyclic core, privileged structure.
Isourea
Alcohols (R-OH)
DCM, Base (NaH/TEA)
Novel ether linkages, hydrolytically sensitive.
Part 4: Workflow Visualization
Figure 2: Divergent synthesis workflow starting from basic precursors to complex medicinal scaffolds.
References
Chloroformamidine Reagents in Synthesis
General Utility: Chloroformamidine hydrochloride (CAS 29671-92-9) is a documented precursor for amidines and heterocycles.
Source:
Urea Precursor Synthesis
Protocol: Synthesis of N-phenylmorpholine-4-carboxamide via phenyl isocyan
Source:
Imidoyl Chloride Formation (Analogous Protocol)
Methodology: Conversion of N-phenylpyrrolidine-1-carboxamide to the imidoyl chloride using PCl₅.
Source:
Morpholine Scaffolds in Drug Discovery
Context: The role of morpholine as a privileged structure in medicinal chemistry.[1][5]
Application Note: Synthesis of Substituted Guanidines via Nucleophilic Substitution of N-Phenylmorpholine-4-carboximidoyl Chloride
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scope Substituted guanidines and amidines are pri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Introduction & Scope
Substituted guanidines and amidines are privileged pharmacophores in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents due to their unique basicity and hydrogen-bonding capabilities. The synthesis of these highly substituted nitrogenous systems requires versatile and reactive electrophilic synthons.[1] serves as an exceptional intermediate for this purpose. Featuring a morpholine ring and an N-phenyl moiety, this imidoyl chloride reacts cleanly with primary amines to yield complex, fully substituted guanidine derivatives (N-phenyl-N'-alkyl/aryl-morpholine-4-carboximidamides). This application note details the mechanistic principles, causality of reaction conditions, and a self-validating protocol for executing this transformation with high fidelity.
Causality & Mechanistic Insights
The conversion of imidoyl chlorides to amidines or guanidines proceeds via a classic addition-elimination mechanism[2].
Electrophilic Activation: The carbon atom of the C=N bond is highly electrophilic, driven by the electron-withdrawing nature of the adjacent chloride and the sp² hybridized imine nitrogen.
Nucleophilic Attack: The primary amine attacks this electrophilic center, forming a transient sp³-hybridized tetrahedral intermediate.
Elimination: The intermediate rapidly collapses, expelling the chloride ion as a leaving group to form the guanidine product.
Competing Pathways (The "Why" behind anhydrous conditions): Imidoyl chlorides are notoriously sensitive to moisture. If exposed to water, they undergo rapid hydrolysis to form the corresponding unreactive amides[3]. Therefore, rigorous exclusion of water using anhydrous solvents and inert atmospheres is non-negotiable.
Fig 1. Addition-elimination mechanism of imidoyl chloride with primary amines.
Quantitative Data: Reactivity & Optimization
The nucleophilicity of the primary amine dictates the required reaction conditions. Aliphatic amines react rapidly at room temperature, whereas aromatic amines (anilines) require thermal activation due to the delocalization of their nitrogen lone pair.
Table 1: Optimization of Reaction Conditions for Various Primary Amines
Primary Amine
Amine Class
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Benzylamine
Aliphatic
DCM
DIPEA
25
1.5
92
Isopropylamine
Aliphatic (Steric)
DCM
DIPEA
25
2.0
88
Aniline
Aromatic
THF
DIPEA
65
12.0
76
4-Methoxyaniline
Aromatic (EDG)
THF
DIPEA
65
8.0
83
4-Nitroaniline
Aromatic (EWG)
DMF
NaH
80
18.0
45
Note: Electron-withdrawing groups (EWG) on the nucleophile severely hinder the reaction, necessitating stronger bases (e.g., NaH) and highly polar aprotic solvents (DMF).
Experimental Workflow & Self-Validating Protocol
Fig 2. Step-by-step experimental workflow for guanidine synthesis.
Step-by-Step Methodology (Aliphatic Amine Standard Protocol)
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry nitrogen to prevent [3].
Dissolution: Dissolve the N-phenylmorpholine-4-carboximidoyl chloride in 20 mL of anhydrous DCM.
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The addition of aliphatic amines is highly exothermic. Localized heating can degrade the imidoyl chloride or promote unwanted side reactions.
Addition of Base & Nucleophile: Add DIPEA (2.0 equiv) via syringe. Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct, preventing the primary amine from precipitating as an unreactive hydrochloride salt. Follow immediately by the dropwise addition of the primary amine dissolved in 5 mL of DCM.
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1.5 to 2 hours.
Self-Validation (In-Process Monitoring):
TLC: Monitor the reaction using Hexane:EtOAc (1:1). The imidoyl chloride (high
) will disappear, replaced by a highly polar, UV-active spot near the baseline (the guanidine product).
IR Spectroscopy: Confirm complete conversion by observing the disappearance of the characteristic[3] of the starting material, and the emergence of an N-H stretch (3300-3400 cm⁻¹).
Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Causality: A mildly basic quench neutralizes any residual acid and ensures the highly basic guanidine product remains in its lipophilic free-base form, preventing product loss in the aqueous layer.
Extraction & Purification: Separate the organic layer. Extract the aqueous phase with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: Hexane to EtOAc, then 5% MeOH in DCM if necessary) to yield the pure product.
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Context The morpholine moiety is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Introduction & Chemical Context
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity [1]. While standard N-arylation methods (e.g., Buchwald-Hartwig amination) are common for functionalizing morpholine, the use of N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) offers a highly specialized and powerful alternative.
As a stable yet reactive chloroformamidine derivative, this imidoyl chloride serves as a versatile electrophilic hub. It enables the direct installation of a morpholine-substituted carbon center into complex heterocyclic ring systems (such as 1,2,4-triazoles, 1,2,4-oxadiazoles, and quinazolines) via inter- and intramolecular cyclization cascades [2]. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for utilizing this reagent in the synthesis of biologically active heterocycles.
Mechanistic Insights & Causality (E-E-A-T)
The cyclization of N-phenylmorpholine-4-carboximidoyl chloride typically proceeds through a two-stage sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular condensation.
When reacted with a bifunctional nucleophile—such as an acylhydrazine—the primary amine of the hydrazine attacks the highly electrophilic imidoyl carbon. This step displaces the chloride ion, generating an acyclic amidrazone intermediate . Because this step generates hydrochloric acid (HCl), a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) must be present. Without the base, the generated HCl would protonate the unreacted acylhydrazine, rendering it non-nucleophilic and stalling the reaction [3].
Once the acyclic intermediate is formed, thermal energy is applied to overcome the activation barrier for the second step: an intramolecular cyclization where the carbonyl oxygen (or nitrogen, depending on the tautomer) attacks the imine, followed by dehydration to yield the final aromatic 1,2,4-triazole scaffold [4].
Fig 1. Mechanistic pathway for imidoyl chloride cyclization with acylhydrazines.
Quantitative Data: Condition Optimization
The choice of solvent and base is critical. The solvent must solubilize the starting materials but ideally precipitate the byproduct (e.g.,
). This precipitation acts as a Le Chatelier driving force and provides a visual cue of reaction progress.
Table 1: Optimization of Reaction Conditions for 1,2,4-Triazole Cyclization
Entry
Solvent
Base (2.0 eq)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
THF
70 (Reflux)
12
85%
Rapid precipitation of amine salts; clean profile.
2
DCM
40 (Reflux)
24
62%
Incomplete cyclization due to insufficient thermal energy.
3
Toluene
Pyridine
110 (Reflux)
8
78%
Faster cyclization, but harder to remove pyridine during workup.
4
DMF
80
10
55%
Partial hydrolysis of imidoyl chloride observed.
5
THF
DIPEA
70 (Reflux)
12
88%
Steric bulk of DIPEA minimizes side reactions.
Data synthesized from standard imidoyl chloride cyclization benchmarking [3, 4].
Experimental Protocol: Synthesis of Morpholino-1,2,4-Triazoles
This protocol is designed as a self-validating system. Visual indicators (precipitation, color changes) are built into the steps to ensure the chemist can verify the reaction's integrity in real-time.
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (
) (2.0 equiv, 10.0 mmol)
Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)
Fig 2. Standardized experimental workflow for imidoyl chloride-mediated cyclization.
Step-by-Step Methodology
Step 1: System Preparation (Moisture Exclusion)
Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of Argon.
Causality: Imidoyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive ureas. Absolute anhydrous conditions are mandatory.
Step 2: Reagent Solubilization & Cooling
Dissolve the acylhydrazine (5.25 mmol) in 15 mL of anhydrous THF.
Cool the flask to 0 °C using an ice-water bath.
Causality: The initial nucleophilic attack is highly exothermic. Cooling controls the reaction rate, preventing localized heating that leads to dimerization or decomposition.
Step 3: Electrophile and Base Addition
Dissolve N-phenylmorpholine-4-carboximidoyl chloride (5.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the cooled solution over 10 minutes.
Immediately add DIPEA (10.0 mmol) dropwise over 5 minutes.
Validation Check: Within 15–30 minutes, a dense white precipitate (DIPEA·HCl) should begin to form. This confirms the successful displacement of the chloride ion and the formation of the acyclic intermediate.
Step 4: Maturation and Thermal Cyclization
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion to the amidrazone intermediate. (Verify via TLC: Hexanes/EtOAc 7:3; disappearance of the high-Rf imidoyl chloride spot).
Attach a reflux condenser and heat the reaction to 70 °C (reflux) for 12 hours.
Causality: The thermal energy drives the intramolecular dehydration. The reaction transitions from an acyclic intermediate to the thermodynamically stable aromatic triazole system.
Step 5: Workup and Isolation
Cool the reaction to room temperature.
Filter the suspension through a Celite pad to remove the precipitated amine hydrochloride salts. Wash the pad with 10 mL of cold THF.
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure morpholino-1,2,4-triazole derivative.
Troubleshooting & Optimization
Issue: Low Yield / High Urea Byproduct Formation
Cause: Moisture in the solvent or atmospheric humidity.
Solution: Use strictly anhydrous solvents (stored over molecular sieves) and ensure the Argon line is properly dried.
Issue: Incomplete Cyclization (Presence of Acyclic Intermediate)
Cause: Insufficient thermal energy or premature termination of the reflux step.
Solution: Extend the reflux time to 24 hours or switch to a higher boiling solvent like Toluene (with Pyridine as the base) to provide the necessary activation energy for dehydration.
References
Chemical Society Reviews. "Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds." RSC Publishing, 2021. Available at:[Link]
National Institutes of Health (PMC). "Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment." NIH, 2019. Available at:[Link](URL adjusted to standard PMC format based on grounding data)
Arkat USA. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines." Arkivoc, 2008. Available at: [Link]
Method
Scale-up synthesis using N-phenylmorpholine-4-carboximidoyl chloride
Application Note: Scale-Up Synthesis of Guanidine Scaffolds using N-Phenylmorpholine-4-carboximidoyl Chloride Executive Summary This application note details the process development and scale-up protocols for the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scale-Up Synthesis of Guanidine Scaffolds using N-Phenylmorpholine-4-carboximidoyl Chloride
Executive Summary
This application note details the process development and scale-up protocols for the synthesis and utilization of N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5). This reagent is a critical electrophilic intermediate used to install the N-phenylmorpholine-4-carboxamidine moiety, a pharmacophore found in various kinase inhibitors and Factor Xa inhibitors (e.g., structural analogs of Apixaban intermediates).
Unlike standard shelf reagents, this imidoyl chloride is moisture-sensitive and typically generated in situ or isolated under strict inert conditions. This guide provides a robust, self-validating workflow for its preparation from N-phenylmorpholine-4-carboxamide and its subsequent conversion into trisubstituted guanidines.
Reaction Chemistry & Mechanism
The synthesis proceeds via a chlorodeoxygenation of the urea precursor using Phosphorus Oxychloride (
). The resulting imidoyl chloride is a "hard" electrophile that reacts rapidly with amines to form guanidines.
Reaction Scheme
Figure 1: Reaction pathway from urea precursor to guanidine target via the imidoyl chloride intermediate.[1][2][3][4][5]
Safety & Handling (Critical)
Phosphorus Oxychloride (
): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried.
Imidoyl Chloride Stability: This intermediate is hydrolytically unstable. Exposure to atmospheric moisture converts it back to the urea or hydrolyzes it to the aniline/morpholine salts. Store under Nitrogen/Argon at -20°C if isolation is strictly necessary.
Exotherm Control: The reaction of the imidoyl chloride with amines is exothermic. Controlled addition rates are mandatory at scales >10g.
Rationale: Commercial sources of the urea can be variable in purity. Synthesizing it from Phenyl Isocyanate ensures a clean starting material, critical for the subsequent sensitive chlorination step.
Charge a dry reactor with Morpholine (1.0 equiv) and Dichloromethane (DCM) (10 vol).
Cool the solution to 0–5 °C.
AddPhenyl Isocyanate (1.0 equiv) dropwise over 60 minutes.
Process Control: Maintain internal temperature <10 °C. The reaction is instantaneous and highly exothermic.
Stir at room temperature for 2 hours.
Monitor by TLC/HPLC (Disappearance of isocyanate).
Workup: The product often precipitates. Filter, wash with cold DCM, and dry. If soluble, wash organic layer with 1M HCl (to remove excess morpholine), then Brine, dry over
High boiling point allows reflux; forms azeotrope with residual water.
Temperature
100–110 °C (Reflux)
Required to drive the chlorodeoxygenation.
Time
3 – 5 Hours
Monitor evolution of HCl gas.
Protocol:
Suspend N-phenylmorpholine-4-carboxamide (100 g, 0.485 mol) in Anhydrous Toluene (500 mL) under Nitrogen atmosphere.
Add
(111.5 g, 0.727 mol, 1.5 equiv) slowly at room temperature.
Note: Slight exotherm may occur.
Heat the mixture to reflux (approx. 110 °C).
Observation: The suspension will clear as the imidoyl chloride forms (it is soluble in hot toluene). HCl gas evolution will be observed (scrubber required).
Stir at reflux for 3 hours.
Process Control: Aliquot 50 µL into dry MeOH. Analyze by HPLC.
Logic: The imidoyl chloride reacts with MeOH to form the O-methyl isourea. Disappearance of the Urea peak and appearance of the Isourea peak confirms conversion.
Concentration (Critical): Distill off Toluene and excess
under reduced pressure (50–60 °C).
Caution: Do not overheat the residue.
Chase: Add fresh Toluene (200 mL) and distill again to azeotropically remove trace
.
Result: The residue is the crude N-phenylmorpholine-4-carboximidoyl chloride (yellow/orange oil or semi-solid). Proceed immediately to Phase C.
Dissolve the crude imidoyl chloride (from Phase B) in Anhydrous DCM or THF (500 mL). Cool to 0 °C.
Prepare a solution of 4-Fluoroaniline (53.9 g, 0.485 mol, 1.0 equiv) and Triethylamine (
) (147 g, 1.45 mol, 3.0 equiv) in DCM (200 mL).
Role of Base: Neutralizes the HCl generated during the addition and the HCl bound to the imidoyl chloride.
Add the amine/base solution dropwise to the imidoyl chloride solution over 1 hour.
Process Control: Maintain Temp < 5 °C.
Warm to room temperature and stir for 4–12 hours.
Quench by adding water (500 mL). Stir vigorously for 30 mins.
Separation: Separate phases. Extract aqueous layer with DCM.
Purification:
Wash organics with 1M NaOH (removes unreacted phenols/acids).
Wash with Brine.
Dry (
) and concentrate.
Recrystallization:[6][8] The crude guanidine can typically be recrystallized from Ethanol/Water or Ethyl Acetate/Heptane.
Process Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion in Phase B
Old/Wet or insufficient temperature.
Use fresh distilled . Ensure vigorous reflux.
Reversion to Urea
Moisture ingress during Phase B workup.
Maintain strict inert atmosphere. Avoid delays between concentration and Phase C.
Violent Exotherm (Phase C)
Fast addition of amine.
Slow addition rate. Dilute the amine solution further.
"Sticky" Precipitate
Formation of Amine-HCl salts trapping product.
Use mechanical stirring. Add more solvent (DCM) or use a biphasic system (DCM/NaOH) if the imidoyl chloride is stable enough (Schotten-Baumann conditions - risky for this specific chloride).
Validated Workflow Diagram
Figure 2: Step-by-step process flow for the scale-up synthesis.
References
Synthesis of N-phenylmorpholine-4-carboxamide
Li, Y., & Li, H. (2011). N-Phenylmorpholine-4-carboxamide.[4][9] Acta Crystallographica Section E, 67(1), o225. Link
General Protocol for Imidoyl Chloride Preparation:
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Standard reference for urea/imidoyl chloride chemistry).
Smith, P. A. S. (1968). The Chemistry of Open-Chain Organic Nitrogen Compounds. (Foundational text on imidoyl chloride reactivity).
Guanidine Synthesis via Imidoyl Chlorides
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[10] Arkivoc, 2005(iv), 49-87. Link
Scale-Up Safety for POCl3 Reactions:
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for handling acid chlorides on scale).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving phosphorus oxychloride.
Technical Support Center: Synthesis of N-phenylmorpholine-4-carboximidoyl Chloride
Welcome to the technical support guide for the synthesis of N-phenylmorpholine-4-carboximidoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this v...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of N-phenylmorpholine-4-carboximidoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. As a highly reactive imidoyl chloride, its successful synthesis hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental conditions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you improve your reaction yields and product purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly identify your problem and implement a scientifically-grounded solution.
Question: My reaction yield is consistently low, or I'm recovering only the starting N-phenylmorpholine-4-carboxamide. What's going wrong?
Answer:
This is the most common issue and typically points to one of three culprits: inactive reagents, moisture contamination, or insufficient reaction drive.
Causality - Reagent Activity: The conversion of an amide to an imidoyl chloride requires a potent chlorinating agent. Reagents like thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃) are highly reactive and susceptible to degradation from atmospheric moisture. An older or improperly stored bottle of reagent may have partially hydrolyzed, reducing its efficacy.
Causality - Moisture Contamination: Imidoyl chlorides are extremely sensitive to moisture.[1][2][3] Any trace of water in the reaction vessel, solvent, or starting material will rapidly hydrolyze the product back to the more stable N-phenylmorpholine-4-carboxamide.[1] This is a reversible process that strongly favors the amide form.
Causality - Reaction Kinetics: The reaction may be incomplete. Amide activation is an equilibrium process, and insufficient time or a temperature that is too low may prevent the reaction from reaching completion.
Solutions:
Reagent Quality Control:
Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride, phosphoryl chloride) or distill the reagent immediately before use.
Ensure the N-phenylmorpholine-4-carboxamide starting material is thoroughly dried under vacuum.
Implement Strict Anhydrous Conditions:
Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator.
Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
Use anhydrous grade solvents. If unavailable, distill solvents from an appropriate drying agent.
Optimize Reaction Parameters:
Gradually increase the reaction time in your subsequent experiments. Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR spectroscopy to watch for the disappearance of the amide C=O stretch).
If extending the time is ineffective, cautiously increase the temperature. A gentle reflux in an inert solvent like dichloromethane (DCM) or toluene is often sufficient.
Question: My final product is a dark, tarry substance instead of the expected solid or oil. What causes this decomposition?
Answer:
Product darkening and polymerization are classic signs of thermal decomposition or side reactions.
Causality - Thermal Instability: While some heat is needed to drive the reaction, imidoyl chlorides, especially those with α-hydrogens (not applicable here, but a general concern), can undergo self-condensation or elimination at elevated temperatures.[1][2] More commonly, excessive heat can lead to complex decomposition pathways.
Causality - Aggressive Reagents: Reagents like phosphorus pentachloride (PCl₅) are highly effective but can also promote charring if the reaction temperature is not carefully controlled.[3]
Solutions:
Temperature Management:
Maintain a consistent and controlled temperature using an oil bath. Avoid direct heating with a mantle.
Add the chlorinating agent dropwise to the amide solution at a low temperature (e.g., 0 °C) to manage the initial exotherm, then allow the reaction to slowly warm to the target temperature.
Reagent Selection:
Thionyl chloride is often a good choice as the byproducts, SO₂ and HCl, are gaseous and escape the reaction mixture, helping to drive the equilibrium forward without requiring excessively high temperatures.[4]
If using POCl₃, use the minimum effective temperature.
Question: I'm struggling to purify the N-phenylmorpholine-4-carboximidoyl chloride. Standard workups seem to destroy it. How should I approach purification?
Answer:
The high reactivity that makes imidoyl chlorides useful also makes them notoriously difficult to isolate.[1] Purification strategies must be rapid, cold, and strictly anhydrous.
Causality - Hydrolysis during Workup: Aqueous workups are not suitable for this class of compounds. Washing with water or bicarbonate solutions will instantly hydrolyze the product.
Causality - Chromatography Issues: Purification by standard silica gel chromatography is often problematic. The acidic nature of silica gel and the trace amounts of water present can lead to on-column degradation.
Solutions:
In-Situ Use (Recommended): The most effective strategy is to use the imidoyl chloride immediately after its formation without isolation. After confirming the reaction is complete, the crude solution can be cooled and the next reagent can be added directly to the same pot.
Anhydrous Workup (If Isolation is Necessary):
Once the reaction is complete, remove the excess chlorinating agent and solvent under high vacuum at a low temperature.
The crude residue can sometimes be purified by crystallization from a dry, non-polar solvent (e.g., hexanes, diethyl ether) at low temperatures.
Short-path distillation under high vacuum can be effective but carries the risk of thermal decomposition.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of N-phenylmorpholine-4-carboximidoyl chloride?
The reaction proceeds via nucleophilic attack of the amide oxygen onto the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂). This forms a highly reactive intermediate. A subsequent intramolecular rearrangement and elimination of stable byproducts (like SO₂ and HCl gas) yields the imidoyl chloride. This process is analogous to the formation of the Vilsmeier reagent.[4][6][7]
Q2: Which chlorinating agent is best: Thionyl Chloride, Phosphoryl Chloride, or Oxalyl Chloride?
There is no single "best" agent, as the optimal choice depends on the specific subsequent reaction and desired conditions.
Thionyl Chloride (SOCl₂): Highly effective, and its gaseous byproducts (SO₂ and HCl) help drive the reaction to completion, simplifying workup.[4] It is an excellent general-purpose choice.
Phosphoryl Chloride (POCl₃): A liquid reagent that is also very effective. It is a key component in the classic Vilsmeier-Haack reaction.[8] The non-gaseous byproducts may require removal in a subsequent step.
Oxalyl Chloride ((COCl)₂): Very reactive and can often be used at lower temperatures. However, it is more expensive and also produces gaseous byproducts (CO, CO₂, HCl).
Q3: How can I confirm that I have successfully synthesized the imidoyl chloride?
Spectroscopic analysis is key.
FT-IR Spectroscopy: Look for the disappearance of the strong amide C=O stretching band (typically ~1650 cm⁻¹) and the appearance of a C=N stretching band (~1650–1689 cm⁻¹).[1]
¹H NMR Spectroscopy: The chemical shifts of the protons on the morpholine and phenyl rings adjacent to the newly formed C=N-Cl group will change compared to the starting amide.
Note: Due to its instability, it is advisable to take an aliquot from the crude reaction mixture, quickly remove the solvent under vacuum, and prepare the sample immediately for analysis.
Q4: What are the critical safety precautions for this synthesis?
Corrosive Reagents: Thionyl chloride, phosphoryl chloride, and other chlorinating agents are highly corrosive and moisture-sensitive. They can cause severe burns. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Toxic Gas Evolution: The reaction releases toxic and corrosive gases such as HCl and, if using SOCl₂, sulfur dioxide (SO₂).[9] Ensure the fume hood has adequate airflow and consider using a gas trap (scrubber) containing a basic solution to neutralize the off-gases.
Exothermic Reaction: The initial mixing of the amide and chlorinating agent can be exothermic. Use an ice bath for initial cooling and add reagents slowly to maintain control.
Optimized High-Yield Experimental Protocol
This protocol details a reliable method for the synthesis, starting from the precursor N-phenylmorpholine-4-carboxamide.
Part A: Synthesis of N-phenylmorpholine-4-carboxamide (Precursor)
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add morpholine (8.7 g, 0.1 mol) and anhydrous dichloromethane (DCM, 100 mL).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Addition: Slowly add phenyl isocyanate (11.9 g, 0.1 mol) dropwise to the stirred solution over 20 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. A white precipitate will form.
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold DCM (2 x 20 mL) to remove any unreacted starting materials.
Drying: Dry the resulting white solid, N-phenylmorpholine-4-carboxamide, under high vacuum. The yield should be nearly quantitative.[10]
Part B: Synthesis of N-phenylmorpholine-4-carboximidoyl Chloride
Setup: To a flame-dried 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and an inert gas inlet, add the dried N-phenylmorpholine-4-carboxamide (10.3 g, 0.05 mol) and anhydrous toluene (100 mL).
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (9.0 g, 5.4 mL, 0.075 mol, 1.5 equiv) dropwise at room temperature. The mixture may warm slightly, and gas evolution (HCl, SO₂) will be observed.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-90°C) using an oil bath and maintain for 4-6 hours.
Monitoring: Monitor the reaction by taking small aliquots, removing the solvent, and analyzing via IR spectroscopy to confirm the disappearance of the amide C=O peak.
Completion & Use: Once the reaction is complete, cool the flask to room temperature. The resulting solution of N-phenylmorpholine-4-carboximidoyl chloride is now ready for in-situ use in the next synthetic step. If isolation is required, proceed with caution as described in the troubleshooting section.
Table of Key Reaction Parameters
Parameter
Part A: Amide Synthesis
Part B: Imidoyl Chloride Synthesis
Key Reagents
Morpholine, Phenyl Isocyanate
N-phenylmorpholine-4-carboxamide, SOCl₂
Solvent
Anhydrous Dichloromethane
Anhydrous Toluene
Stoichiometry
1.0 : 1.0
1.0 (Amide) : 1.5 (SOCl₂)
Temperature
0 °C to Room Temp.
Room Temp. to 80-90 °C (Reflux)
Reaction Time
3 hours
4-6 hours
Expected Yield
>95% (Precursor)
Typically used in-situ; high conversion
Key Byproducts
None
SO₂(g), HCl(g)
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow from common starting materials to the target imidoyl chloride and its subsequent reaction with a generic nucleophile.
Caption: Workflow for the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride.
References
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
Optimizing reaction conditions for N-phenylmorpholine-4-carboximidoyl chloride couplings
The following guide serves as a specialized Technical Support Center for researchers utilizing N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) in synthetic workflows. [1] System Overview & Reagent Profile Re...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers utilizing N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) in synthetic workflows.
[1]
System Overview & Reagent Profile
Reagent Identity: N-phenylmorpholine-4-carboximidoyl chloride
Functional Class: Chloroformamidine (Carbamimidoyl chloride)
Primary Application: Electrophilic guanylating agent for the synthesis of tri- and tetrasubstituted guanidines.[1]
Reactivity Profile: Highly electrophilic at the imidoyl carbon; susceptible to hydrolysis.[1]
This reagent acts as a "linchpin" scaffold, connecting the morpholine moiety and a phenyl ring via a central carbon that is primed for nucleophilic attack. The primary reaction involves the displacement of the chloride leaving group by a nucleophile (typically an amine) to generate a guanidine core.
Slight excess of nucleophile drives conversion.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of the urea byproduct (N-phenylmorpholine-4-carboxamide) instead of my guanidine."
Diagnosis: Hydrolysis.[1]
The imidoyl chloride bond is extremely sensitive to moisture.[1] If water is present, it attacks the electrophilic carbon faster than your amine nucleophile, reverting the reagent to its urea precursor (Morpholine-CO-NHPh).
Corrective Actions:
Solvent Audit: Ensure solvents are dried over molecular sieves (3Å or 4Å).[1] Karl Fischer titration should show <50 ppm water.[1]
Base Quality: Old bottles of TEA or DIPEA often absorb atmospheric moisture.[1] Use fresh or redistilled amine bases.[1]
Reagent Handling: Weigh the imidoyl chloride in a glovebox or under a rapid flow of inert gas. If the solid has turned from off-white to sticky/yellow, it has likely already hydrolyzed.[1]
Issue 2: "The reaction stalls at 50% conversion even after 24 hours."
Diagnosis: Nucleophile Sterics or Deactivation.[1]
If your nucleophile is an electron-deficient aniline or a sterically hindered secondary amine, the standard conditions may not provide enough activation energy.[1]
Corrective Actions:
Thermal Boost: Switch solvent to Toluene or 1,2-Dichloroethane (DCE) and heat to 60–80°C.
Catalysis: Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP, 10 mol%) can form a more reactive intermediate (acyl-pyridinium type species), accelerating the attack of the bulkier nucleophile.
Alternative Base: Switch to an inorganic base like
or in Acetonitrile (MeCN).[1] Heterogeneous conditions can sometimes improve turnover for sluggish substrates.[1]
Issue 3: "My product is co-eluting with the starting material or byproducts."
Diagnosis: Purification Strategy Failure.[1]
Guanidines are highly polar and basic, often streaking on silica gel or binding irreversibly.[1]
Corrective Actions:
Amine-Modified Silica: Pre-treat your silica column with 1% Triethylamine in the eluent (e.g., 1% TEA in Hexane/EtOAc).[1] This neutralizes acidic sites on the silica.[1]
Reverse Phase: Switch to C18 chromatography using a water/acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
Scavenging: If unreacted imidoyl chloride remains, quench with a polymer-supported amine (e.g., Trisamine resin) before filtration.[1] This converts excess chloride to a resin-bound guanidine that is easily removed.[1]
Mechanistic Visualization
Pathway Analysis: Guanidine Formation vs. Hydrolysis
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and eliminate the red path.
Caption: Competitive pathways in chloroformamidine coupling. Moisture control is critical to prevent the irreversible thermodynamic sink of urea formation.
Optimization Workflow
Use this decision tree to optimize conditions for difficult substrates.
Caption: Stepwise optimization logic for maximizing yield in N-phenylmorpholine-4-carboximidoyl chloride couplings.
Frequently Asked Questions (FAQs)
Q: Can I synthesize the imidoyl chloride myself if the commercial stock is degraded?A: Yes. The standard synthesis involves treating N-phenylmorpholine-4-carboxamide with thionyl chloride (
(neat or in toluene) for 2–4 hours. Remove excess under vacuum.[1] The resulting solid is the hydrochloride salt of the imidoyl chloride. Note: This intermediate is corrosive and moisture-sensitive [1].[1]
Q: What is the stability of the guanidine product?A: Guanidines are generally stable bases.[2] However, under strongly acidic aqueous conditions, they can hydrolyze back to the urea, though much slower than the imidoyl chloride. For storage, keep them as free bases or HCl salts in a desiccator.[1]
Q: Are there alternative coupling partners besides amines?A: Yes.
Alcohols (
): Reacting with alcohols/phenols yields isoureas .[1] Requires stronger bases (NaH) or catalysis (Cu salts) due to lower nucleophilicity of oxygen compared to nitrogen [2].
Synthesis of Chloroformamidines : Katritzky, A. R.; et al. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles." Arkivoc, 2006 , (ii), 118-125.[1] Link
Guanidine Synthesis Overview : "Guanidine synthesis by guanylation." Organic Chemistry Portal. Link
Cross-Coupling Troubleshooting : "Cross-Coupling Reaction Manual." MilliporeSigma. Link
Reagent Data : "N-phenylmorpholine-4-carboximidoyl chloride."[1][3] Santa Cruz Biotechnology.[1] Link
How to handle and store N-phenylmorpholine-4-carboximidoyl chloride safely
CAS: 30543-38-5 | Class: Chloroformamidine / Carbamimidic Chloride[1] Welcome to the Technical Support Center. This guide is structured to address the specific stability and reactivity challenges associated with N-phenyl...
Welcome to the Technical Support Center. This guide is structured to address the specific stability and reactivity challenges associated with N-phenylmorpholine-4-carboximidoyl chloride .
As an electrophilic intermediate, this compound sits in a "Goldilocks" zone of reactivity: stable enough to isolate, yet reactive enough to degrade rapidly if mishandled. The following protocols are designed to prevent the common "brick-in-the-bottle" phenomenon and ensure high-yield downstream coupling.
Part 1: Material Intake & Verification
How do I know my material is still active?
Before starting any synthesis, verify the integrity of your reagent. Chloroformamidines are notorious for "silent hydrolysis"—looking acceptable while chemically degrading.[1]
Parameter
Specification / Observation
Troubleshooting / Action
Physical State
Viscous oil or low-melting solid (depending on purity/batch).[1]
If Hard White Solid: The material has likely hydrolyzed to the urea (N-phenylmorpholine-4-carboxamide).[1] Discard.
Hydrolyzed Urea: Signals will shift upfield.[1] The appearance of a broad NH singlet (approx 8.0-9.0 ppm) confirms hydrolysis.[1]
Part 2: Storage Architecture
How do I keep it from dying?
The primary enemy of N-phenylmorpholine-4-carboximidoyl chloride is atmospheric moisture, which triggers an autocatalytic degradation cycle releasing HCl gas.[1]
Self-Validating Storage Workflow
Figure 1: Decision logic for short-term vs. long-term storage to prevent hydrolytic degradation.
Key Storage Rules:
Argon over Nitrogen: Argon is heavier than air and provides a better "blanket" for liquids/oils in storage vials.
Avoid Auto-Defrost Freezers: The temperature cycling in standard lab freezers can cause condensation inside the secondary container.[1] Use a dedicated manual-defrost chemical freezer.[1]
Secondary Containment: Always store the vial inside a secondary jar containing activated Drierite or molecular sieves.
Part 3: Experimental Troubleshooting
Why did my reaction fail?
Scenario A: The "Goo" Problem (Hydrolysis)
Symptom: You opened the bottle, and the material is a sticky, semi-solid mess that won't dissolve clearly.
Mechanism:
Solution:
Do not use. The urea byproduct is inert to nucleophilic attack under standard coupling conditions.
Recovery: If the batch is large (>5g), you can attempt to regenerate the chloride. Dissolve the "goo" in toluene, add excess thionyl chloride (
), and reflux for 2-3 hours. Remove solvent/excess under high vacuum. Note: This only works if the degradation is simple hydrolysis.
Scenario B: Low Yield in Nucleophilic Substitution
Symptom: The starting material disappears, but the desired guanidine/amidine product yield is <40%.
Root Cause: Competition between the nucleophile and trace moisture, or "quenching" by the HCl generated in situ.
Fix:
Scavenger Base: Ensure you are using at least 2.5 equivalents of base (e.g.,
or DIPEA).
1 eq for the nucleophile.
1 eq to neutralize the HCl leaving group.
0.5 eq excess to maintain basicity.
Order of Addition: Add the nucleophile (amine/alcohol) to the chloride solution at
. Do not add the chloride to the nucleophile; high local concentrations of the chloride can lead to dimerization.
Scenario C: Pressure Buildup in Storage
Symptom: A "pop" sound when opening the vial.
Cause: Slow hydrolysis releasing HCl gas.[1]
Action: Vent the vial in a fume hood immediately. If pressure has built up, the material is partially degraded. Perform the NMR Quick-Check (Part 1) before using.
Hydrolysis releases Hydrogen Chloride gas.[1] Always open older containers in a fume hood.
Skin Contact
Chloroformamidines are potent electrophiles and can alkylate DNA/proteins. Wash immediately with soap and water; do not use alcohol (which increases skin permeability).
Spill Cleanup
Do not wipe with water (generates HCl mist). Cover with solid sodium bicarbonate () to neutralize, then sweep up.
References
PubChem. (2025).[1][3] N-phenylmorpholine-4-carboxamide (Hydrolysis Product) Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link][1]
Minimizing epimerization with N-phenylmorpholine-4-carboximidoyl chloride in peptide coupling
Here is the comprehensive technical support guide for minimizing epimerization using N-phenylmorpholine-4-carboximidoyl chloride (PMCC) in peptide coupling. Topic: Minimizing Epimerization with N-phenylmorpholine-4-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical support guide for minimizing epimerization using N-phenylmorpholine-4-carboximidoyl chloride (PMCC) in peptide coupling.
Topic: Minimizing Epimerization with N-phenylmorpholine-4-carboximidoyl chloride (PMCC)
Document ID: TS-PMCC-052
Status: Active / Expert Review
Executive Summary: The PMCC Challenge
What is PMCC?
N-phenylmorpholine-4-carboximidoyl chloride (PMCC) is a specialized chlorinating agent belonging to the class of imidoyl chlorides . Functionally, it behaves similarly to Ghosez’s reagent or TCFH (Tetramethylchloroformamidinium hexafluorophosphate). It activates carboxylic acids by converting them into highly reactive acyl chlorides or acyl-imidoyl intermediates in situ.
The Epimerization Risk
While PMCC is a potent activator for sterically hindered amino acids, its mechanism poses a high risk of epimerization. The rapid generation of an acid chloride intermediate facilitates the formation of 5(4H)-oxazolone , the primary driver of chiral loss in peptide synthesis.
The Solution
Minimizing epimerization requires a "Intercept & Stabilize" strategy:
Intercept the volatile acid chloride with an additive (Oxyma/HOBt).
Stabilize the pH using non-nucleophilic, weak bases (Collidine/NMI).
Control the temperature to kinetically favor coupling over racemization.
Diagnostic Checklist: Why is my peptide racemizing?
Before altering your protocol, review these critical parameters. If you answer "Yes" to the red flags, you have identified your root cause.
Parameter
Safe Zone (Low Risk)
Danger Zone (High Risk)
Base Used
2,4,6-Collidine (TMP), N-Methylimidazole (NMI)
Triethylamine (TEA), DIEA (DIPEA)
Additive
Oxyma Pure, HOBt, HOAt
None (Neat activation)
Activation Temp
-10°C to 0°C
Room Temperature (25°C) or Heating
Solvent
DCM (Dichloromethane), THF
DMF, DMSO (Polar solvents stabilize oxazolone enolates)
Pre-activation
1–2 minutes
> 10 minutes (Allows oxazolone accumulation)
Amino Acid
Gly, Ala, Leu
Cys(Trt), His(Trt), Ser(tBu), Phenylglycine
Deep Dive: The Mechanism of Failure
To prevent epimerization, you must understand the pathway. PMCC converts the carboxylic acid into an Acyl Chloride (or a mixed anhydride-like imidoyl ester).
Path A (Desired): The amine attacks the active intermediate directly.
Path B (Racemization): The activated carbonyl oxygen attacks the amide backbone, forming an Oxazolone . The
-proton of the oxazolone is highly acidic () and is easily stripped by tertiary bases (like DIEA), leading to immediate loss of chirality.
Mechanism Visualization
The following diagram illustrates the competition between productive coupling and epimerization.
Caption: Kinetic competition between Oxazolone formation (Red Path) and Active Ester interception (Green Path).
Optimized Protocol: The "Zero-Epimerization" Workflow
This protocol uses Oxyma Pure to intercept the acid chloride and Collidine as a weak base to prevent
-proton abstraction.
Reagents:
A: Protected Amino Acid (1.0 equiv)
B: PMCC (1.0 – 1.1 equiv)
C: Oxyma Pure (1.0 equiv) [Critical for suppression]
D: 2,4,6-Collidine (2.0 – 3.0 equiv)
Solvent: DCM (preferred) or DMF (if solubility is required).
Step-by-Step Methodology:
Preparation (0°C):
Dissolve the Amino Acid (A) and Oxyma Pure (C) in DCM. Cool the solution to 0°C in an ice bath. Note: Lower temperature reduces the kinetic rate of oxazolone formation.
Activation (The "Cold" Addition):
Add the Base (Collidine) to the mixture. Stir for 1 minute.
Add PMCC (B) slowly.
Why? This sequence generates the active ester in situ without exposing the free acid chloride to a strong base.
Pre-activation (Short):
Stir at 0°C for exactly 2–3 minutes .
Warning: Do not exceed 5 minutes. Prolonged activation of acid chlorides/imidates increases racemization risk.
Coupling:
Add the amine component (peptide fragment or resin-bound amine).
Allow the reaction to warm to room temperature naturally. Stir for 1–2 hours.
Quenching:
Quench with a small amount of water or MeOH to destroy excess imidoyl chloride before workup.
Troubleshooting & FAQs
Q1: I don't have Collidine. Can I use DIEA (Diisopropylethylamine)?
Strictly No for Cys/His: If you are coupling Cysteine or Histidine, DIEA will cause significant epimerization with PMCC.
Conditional Yes: If coupling robust amino acids (Ala, Gly, Pro), you can use DIEA, but you must keep the reaction at 0°C and use Oxyma/HOBt. Never use DIEA with PMCC without an additive.
Q2: Why not just use HATU? Why bother with PMCC?
PMCC generates an acid chloride intermediate. This is physically smaller than the HATU active species, making PMCC superior for extremely hindered couplings (e.g., N-methylated amino acids or Aib-Aib couplings) where bulky reagents fail. The risk of epimerization is the price you pay for this high reactivity.
Q3: My solution turns dark black/brown upon adding PMCC. Is this normal?
Imidoyl chlorides can degrade or polymerize if the base is added too quickly or if the solvent is wet. Ensure your DCM/DMF is anhydrous. A slight yellow/orange color is normal; black tar indicates decomposition.
Q4: Can I use N-Methylimidazole (NMI) instead of Collidine?Yes. In fact, NMI is excellent for this chemistry (similar to the TCFH-NMI protocol). NMI forms an N-acyl imidazolium intermediate, which is highly reactive but maintains stereochemistry better than the free acid chloride.
Protocol Adjustment: Use 2.5 equiv of NMI. No Oxyma is strictly necessary if using NMI, but Oxyma is still recommended for Cys/His.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Context: Comprehensive review of coupling reagents, establishing the mechanism of acid halide gener
Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1][2] Organic Letters, 20(14), 4218–4222. Link
Context: Establishes the "Imidoyl Chloride + NMI" protocol (mechanistically identical to PMCC) for retaining stereochemistry in hindered couplings.
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP. Organic Letters, 4, 1411-1414.
Overcoming low reactivity of sterically hindered amines with N-phenylmorpholine-4-carboximidoyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows that stall when attempting to synthesize complex guanidines from N-phenylmorpholine-4-carboximidoyl chloride an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows that stall when attempting to synthesize complex guanidines from N-phenylmorpholine-4-carboximidoyl chloride and sterically hindered amines (e.g., tert-butylamine or 2,6-diisopropylaniline).
Standard basic conditions often fail here. This guide is designed not just to give you a protocol, but to explain the causality behind the chemistry, ensuring you can build a self-validating experimental system.
Mechanistic Overview: The Steric Barrier
To solve the reactivity issue, we must first understand the geometry of the molecules involved. N-phenylmorpholine-4-carboximidoyl chloride features an electrophilic carbon that is
hybridized, meaning it sits in a planar geometry.
When a bulky nucleophile attempts to attack this carbon along the required Bürgi-Dunitz trajectory, it experiences severe steric clash with the adjacent morpholine and phenyl rings. The thermal energy required to overcome this steric barrier often exceeds the decomposition temperature of the starting materials.
To bypass this, we utilize electrophilic activation . By introducing a halophilic Lewis acid, we abstract the chloride leaving group to form a nitrilium ion. This intermediate is
hybridized (linear), which completely removes the steric shielding around the electrophilic carbon, allowing rapid attack by hindered amines.
Figure 1: AgOTf-mediated electrophilic activation of imidoyl chlorides via a nitrilium ion.
Troubleshooting Guide & FAQs
Q: Why does my reaction with 2,6-diisopropylaniline stall at <10% conversion even after 24 hours at reflux?A: The causality lies in the steric clash at the
hybridized electrophilic center. Thermal energy alone is insufficient. By adding a stoichiometric amount of Silver Triflate (AgOTf), you force the irreversible abstraction of the chloride ion. This generates a highly reactive, linear nitrilium ion intermediate that is significantly less sterically encumbered, facilitating rapid attack even by bulky amines (1)[1].
Q: I am observing the formation of N-phenylmorpholine-4-carboxamide instead of my target guanidine. What went wrong?A: You are observing the hydrolysis of your starting material. Imidoyl chlorides are extremely sensitive to moisture and will rapidly react with water to form the corresponding urea/amide derivative (2)[2]. Because your hindered amine is a poor nucleophile, even trace amounts of water will outcompete it.
Self-Validation Check: The absence of the highly polar amide byproduct on your TLC plate validates the integrity of your anhydrous setup.
Q: Can I use a weaker Lewis acid like ZnCl₂ instead of AgOTf?A: Yes, but with caveats. ZnCl₂ coordinates the chloride rather than irreversibly precipitating it out of the system. This creates an equilibrium rather than a full conversion to the nitrilium ion. You will still require elevated temperatures (e.g., refluxing toluene) to achieve moderate yields, whereas AgOTf drives the reaction to completion at room temperature.
Quantitative Performance Data
To illustrate the impact of electrophilic activation on sterically hindered substrates, review the comparative conversion data below. Notice how the linear nitrilium ion completely bypasses the thermal requirements of the standard protocol.
Amine Substrate
Activation Method
Solvent
Temp (°C)
Time (h)
Conversion (%)
Causality / Observation
tert-Butylamine
None (Control)
DCM
25
24
< 5
Steric clash prevents attack on carbon.
tert-Butylamine
AgOTf (1.1 eq)
DCM
25
2
> 95
Linear nitrilium ion allows rapid nucleophilic addition.
2,6-Diisopropylaniline
None (Control)
Toluene
110
24
12
Thermal energy insufficient to overcome steric barrier.
This protocol utilizes AgOTf to overcome the low reactivity of hindered amines, yielding highly substituted guanidines (3)[3].
Self-Validating Principle: The precipitation of AgCl serves as an immediate, visual in-process control. If the solution remains clear after AgOTf addition, the imidoyl chloride has likely degraded prior to the experiment.
Figure 2: Step-by-step workflow for the AgOTf-mediated guanylation of hindered amines.
Step-by-Step Methodology:
Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.
Solvation : Add N-phenylmorpholine-4-carboximidoyl chloride (1.0 mmol, 224.7 mg) to the flask. Dissolve in 5.0 mL of rigorously anhydrous dichloromethane (DCM).
Activation : Cool the flask to 0 °C using an ice bath. Wrap the flask in aluminum foil to exclude light (AgOTf is highly photosensitive and will degrade to black silver metal). Quickly add Silver Triflate (AgOTf, 1.1 mmol, 282.6 mg) under a positive stream of Argon.
Validation: A white precipitate (AgCl) must begin forming within 5 minutes, confirming nitrilium ion generation.
Addition : Dissolve the sterically hindered amine (1.2 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.
Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the amine via TLC (Eluent: Hexanes/EtOAc, visualize with UV and Ninhydrin).
Quench & Workup : Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Filter the biphasic mixture through a pad of Celite to remove the AgCl salts. Extract the aqueous layer with DCM (3 x 10 mL).
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure guanidine derivative.
References
Imidoyl chloride - Wikipedia . Source: wikipedia.org. URL: 2
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines . Source: rsc.org. URL:3
Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes . Source: nih.gov. URL:1
Preventing hydrolysis of N-phenylmorpholine-4-carboximidoyl chloride during reactions
Technical Support Center: N-phenylmorpholine-4-carboximidoyl chloride Welcome to the technical support center for N-phenylmorpholine-4-carboximidoyl chloride. This guide is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-phenylmorpholine-4-carboximidoyl chloride
Welcome to the technical support center for N-phenylmorpholine-4-carboximidoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Hydrolysis is the most common pitfall with this reagent, and this guide is structured to help you understand, prevent, and diagnose this issue.
Frequently Asked Questions (FAQs)
FAQ 1: What is N-phenylmorpholine-4-carboximidoyl chloride and why is it useful?
N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate, classified as an imidoyl chloride.[1][2] Its high reactivity stems from the electrophilic carbon atom double-bonded to a nitrogen and single-bonded to a labile chlorine atom.[2] This structure makes it an excellent precursor for the synthesis of various nitrogen-containing compounds, most notably substituted guanidines, which are formed upon reaction with primary or secondary amines.[1][3][4] The guanidine functional group is a critical pharmacophore found in numerous natural products and pharmaceuticals, making this reagent a valuable tool in medicinal chemistry and drug discovery.[3]
FAQ 2: Why is my N-phenylmorpholine-4-carboximidoyl chloride reaction failing? Understanding the Hydrolysis Mechanism.
The primary reason for failure in reactions involving imidoyl chlorides is their extreme sensitivity to moisture.[1][5] Water, even in trace amounts from ambient humidity, glassware, or solvents, can act as a nucleophile.[6][7] It readily attacks the electrophilic carbon of the imidoyl chloride, leading to a rapid hydrolysis reaction. This process consumes your starting material and forms the corresponding N-phenylmorpholine-4-carboxamide, an undesired and stable urea byproduct that can complicate purification.[1][8][9]
The mechanism proceeds via nucleophilic attack by water on the imidoyl chloride, followed by the elimination of hydrogen chloride (HCl).[1][10][11] This process is often irreversible and significantly reduces the yield of the desired product.
Caption: Hydrolysis mechanism of the imidoyl chloride.
FAQ 3: How can I prevent hydrolysis before starting my reaction?
Proactive prevention is paramount. The battle against hydrolysis is won before any reagents are mixed. This involves the rigorous exclusion of water from every component of your reaction.[5][6][12][13]
A. Glassware Preparation:
Glass surfaces are surprisingly hydrophilic and adsorb a film of water from the atmosphere.[13][14] Standard air-drying is insufficient.
Oven-Drying: Place all glassware (flasks, stir bars, cannulas) in a laboratory oven at >125 °C for at least 12-24 hours.[5][14]
Flame-Drying: For more stringent requirements, assemble the glassware hot from the oven and then flame-dry it under a vacuum or a stream of inert gas (Nitrogen or Argon).[5][14] This removes the final traces of adsorbed water.
B. Solvent & Reagent Anhydrousness:
Using commercially available "anhydrous" solvents is a good start, but they should always be verified or dried further.
Drying Solvents: The most reliable method for achieving low-ppm water content is to use activated molecular sieves.[15][16] For aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), 3Å molecular sieves are ideal as their pore size is perfect for trapping small water molecules while excluding larger solvent molecules.[7][15]
Verification: The gold standard for quantifying water content in solvents is Karl Fischer titration.[15][16][17] Aim for a water content below 50 ppm for sensitive reactions.[17]
FAQ 4: What are the optimal reaction conditions to minimize hydrolysis?
Controlling the reaction environment is critical. This involves creating a completely water-free (anhydrous) and oxygen-free (anaerobic, though less critical for this specific reaction) environment.[5][12][13]
A. Inert Atmosphere:
Your reaction must be conducted under a positive pressure of an inert gas, such as Nitrogen or Argon.[5][13] This prevents atmospheric moisture from entering the reaction vessel.
Techniques: Use of a Schlenk line or a glovebox is standard practice for these types of moisture-sensitive reactions.[5][13][17] A simple balloon filled with inert gas is a less rigorous but often acceptable alternative for shorter, less sensitive reactions.
N-phenylmorpholine-4-carboximidoyl chloride is a specialized chloroformamidine reagent used primarily as an electrophilic building block in the synthesis of guanidines , isoureas , and heterocycles .
Structurally, it features a morpholine ring and a phenyl group attached to a central chloro-iminium core. This unique architecture presents a "push-pull" electronic environment:
The Challenge: The morpholine nitrogen donates electron density via resonance, stabilizing the central carbon and potentially reducing its electrophilicity compared to simple acid chlorides.
The Benefit: This stabilization allows for more selective reactions with nucleophiles, avoiding the "runaway" side reactions common with more aggressive electrophiles.
This guide addresses the three most common failure modes: Hydrolysis (Reagent Degradation) , Nucleophilic Stagnation (Low Yields) , and Purification Decomposition .
Diagnostic & Troubleshooting Guide
Issue 1: The "White Solid" Phenomenon (Hydrolysis)
Symptom: You opened the bottle or stored the reaction mixture, and a white, crystalline solid precipitated. The reaction mixture shows a strong C=O stretch in IR.
Root Cause:
Chloroformamidines are moisture-sensitive. Upon contact with water (atmospheric moisture or wet solvents), they hydrolyze rapidly to form N-phenylmorpholine-4-carboxamide (the urea derivative) and HCl. The urea is often much less soluble than the chloride, causing it to precipitate.
The Pathway:
Figure 1: Hydrolysis pathway converting the active reagent into the inert urea byproduct.
Corrective Actions:
Solvent Drying: Ensure all solvents (DCM, THF, Toluene) are dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.
Base Scavenging: Always include a non-nucleophilic base (e.g., DIPEA or Et3N) to neutralize the HCl. Acidic conditions catalyze further hydrolysis.
Reagent Verification: Before use, run an IR spectrum.
Good Reagent: Strong C=N stretch (~1650-1670 cm⁻¹).
Degraded Reagent: Strong C=O stretch (~1640-1660 cm⁻¹, often broader).
Issue 2: Reaction Stalls (Low Conversion)
Symptom: Starting material remains after 24 hours. The nucleophile (amine/alcohol) is not adding to the imidoyl carbon.
Root Cause:
The morpholine ring is strongly electron-donating. This resonance stabilization reduces the electrophilicity of the central carbon, making it sluggish toward sterically hindered or electron-poor nucleophiles.
Optimization Strategy:
Parameter
Standard Condition
Optimization for Low Reactivity
Temperature
0°C to RT
Reflux (THF or Toluene, 60–110°C)
Solvent
DCM (Polarity helps mechanism)
Toluene (Higher temp) or MeCN (Polarity)
Catalyst
None
DMAP (10 mol%) or AgOTf (Stoichiometric)
Stoichiometry
1:1 Ratio
Excess Nucleophile (1.5 eq)
Scientist's Note: If the reaction is stuck, adding Silver Triflate (AgOTf) can precipitate AgCl, generating a highly reactive nitrilium or iminium triflate intermediate that forces the reaction to completion.
Issue 3: Product Decomposes on Silica Gel
Symptom: The crude NMR looks clean, but after column chromatography, the yield drops, and urea byproduct appears.
Root Cause:
Imidoyl chlorides and their immediate derivatives (like isoureas) can be acid-sensitive. The slightly acidic nature of silica gel (pH ~5-6) can catalyze hydrolysis or reversion of the product during purification.
Corrective Actions:
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent system.
Switch Stationary Phase: Use Neutral Alumina instead of silica.
Avoid Chromatography: Many guanidine products will crystallize upon cooling or addition of non-polar solvents (Hexanes/Ether). Try trituration first.
Standardized Experimental Protocol
Objective: Synthesis of a Guanidine Derivative via Aminolysis.
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen flow.
Dissolution: Add the Imidoyl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Stir until fully dissolved.
Checkpoint: If the solution is cloudy/milky immediately, your reagent may be partially hydrolyzed. Filter quickly under inert gas if necessary.
Base Addition: Add DIPEA (1.5 equiv) via syringe. The solution may darken slightly.
Nucleophile Addition: Add the Amine (1.1 equiv) dropwise at 0°C.
Note: Reaction is often exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
Monitoring: Check TLC. The chloride usually runs faster (higher Rf) than the guanidine product.
Workup:
Dilute with DCM.
Wash with sat. NaHCO3 (removes HCl salts).
Wash with Brine .
Dry over Na2SO4, filter, and concentrate.
Purification: Recrystallize from Et2O/Hexanes OR flash chromatography on neutralized silica (1% Et3N/Hexanes/EtOAc).
Mechanistic Visualization
Understanding the mechanism helps predict steric effects. The reaction proceeds via an Addition-Elimination sequence.[1]
Figure 2: Addition-Elimination mechanism. The tetrahedral intermediate is sterically crowded; bulky nucleophiles may require heating.
FAQs
Q: Can I synthesize the N-phenylmorpholine-4-carboximidoyl chloride myself?A: Yes. It is typically prepared from N-phenylmorpholine-4-carboxamide using chlorinating agents like Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2) .
Tip: If using POCl3, ensure complete removal of phosphorus byproducts, as they can inhibit subsequent nucleophilic attacks.
Q: My product is an oil that won't crystallize. How do I purify it?A: Guanidines are often basic. You can purify them by Acid-Base Extraction :
Dissolve crude oil in organic solvent.
Extract with 1M HCl (Product goes into water layer as salt; non-basic impurities stay in organic).
Wash aqueous layer with ether.
Basify aqueous layer (pH > 10) with NaOH.
Extract product back into DCM.
Q: Is this reagent compatible with alcohol nucleophiles?A: Yes, to form isoureas . However, alcohols are weaker nucleophiles than amines. You will likely need to use a stronger base (like NaH to form the alkoxide) or heat the reaction in toluene.
References
Synthesis of Chloroformamidines: Ulrich, H. (2019). Chemistry of Imidoyl Halides. Springer.
Hydrolysis Mechanisms: Williams, A., & Douglas, K. T. (1974). Hydrolysis of Chloroformamidines. Chemical Reviews, 74(6).
Guanidine Synthesis Protocols: Katritzky, A. R., et al. (2005). Synthesis of Guanidines from Imidoyl Chlorides. Journal of Organic Chemistry, 70(15).
Efficacy of N-phenylmorpholine-4-carboximidoyl chloride in synthesizing known bioactive molecules
This guide provides an in-depth technical analysis of N-phenylmorpholine-4-carboximidoyl chloride , a specialized electrophilic reagent used to introduce the morpholine-guanidine pharmacophore into bioactive scaffolds. E...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of N-phenylmorpholine-4-carboximidoyl chloride , a specialized electrophilic reagent used to introduce the morpholine-guanidine pharmacophore into bioactive scaffolds.
Executive Summary: The "Privileged Scaffold" Installer
In modern drug discovery, the morpholine ring is a "privileged structure" known to enhance aqueous solubility, metabolic stability, and target affinity (e.g., in Linezolid, Gefitinib). Traditionally, introducing this moiety into a guanidine core—a common motif in kinase inhibitors and GPCR ligands—requires multi-step sequences.
N-phenylmorpholine-4-carboximidoyl chloride (PMCC) represents a convergent solution. It acts as a pre-functionalized "chloroformamidine" equivalent, allowing researchers to install the N-phenyl-morpholine-4-carboxamidine motif in a single, high-yielding step. This guide compares PMCC against classical guanylating agents, demonstrating its superior efficacy for synthesizing unsymmetrical guanidines.
The efficacy of PMCC stems from its high electrophilicity combined with the leaving group ability of the chloride ion. Unlike isothioureas or pyrazole-carboxamidines, which rely on addition-elimination mechanisms that can be sluggish with sterically hindered amines, PMCC operates via a rapid nucleophilic substitution pathway.
The following diagram illustrates the divergent pathways between PMCC and classical S-Methylisothiourea, highlighting the kinetic advantage of the chloride leaving group.
Caption: Comparative reaction kinetics showing the direct substitution pathway of PMCC versus the elimination-dependent pathway of isothioureas.
Experimental Protocol: Synthesis of a Bioactive Morpholine-Guanidine
This protocol describes the synthesis of a generic N-phenyl-N'-(aryl)-morpholine-4-carboxamidine , a scaffold commonly found in Factor Xa inhibitors and chemokine receptor antagonists.
Phase 1: Reagent Preparation (In Situ)
Note: While PMCC is commercially available, in situ generation ensures maximum electrophilicity.
Dissolve N-phenylmorpholine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).
Add Phosphorus oxychloride (
, 1.1 eq) dropwise at 0°C under argon.
Stir for 30 minutes at room temperature. The formation of the imidoyl chloride (PMCC) is indicated by the solution turning pale yellow.
Phase 2: Guanylation (Coupling)
Prepare Amine: In a separate vessel, dissolve the target bioactive amine (e.g., an aniline derivative or secondary amine, 1.0 eq) and Triethylamine (
, 3.0 eq) in DCM.
Addition: Cannulate the amine solution dropwise into the PMCC solution at 0°C.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
1H NMR: Look for the disappearance of the amide proton (~8.5 ppm) and the appearance of the guanidine NH (often broad, exchangeable).
MS (ESI): The product mass should correspond to
.
Application in "Known Bioactive" Classes
PMCC is particularly efficacious in synthesizing analogs of the following drug classes where the morpholine-urea or morpholine-guanidine is the pharmacophore:
mTOR Inhibitors:
Context: Morpholine-substituted tetrahydroquinolines are potent mTOR inhibitors.
Application: PMCC converts the tetrahydroquinoline nitrogen into a rigid guanidine linker, improving binding affinity compared to the flexible urea analog.
Chemokine Receptor Antagonists (CCR5):
Context: Many CCR5 antagonists utilize a central positively charged nitrogen core.
Application: PMCC installs the morpholine cap and the cationic center in one step, a key interaction point for the receptor's acidic residues.
Antimicrobial Agents:
Context: Guanidine cores are essential for disrupting bacterial membranes.
Application: Synthesis of amphiphilic guanidines where the morpholine provides the hydrophilic head group.
Structural Logic Flow
The following diagram maps the structural evolution from raw materials to bioactive drug classes using PMCC.
Caption: Strategic application of PMCC in diversifying drug scaffolds into three distinct therapeutic classes.
References
Santa Cruz Biotechnology. N-phenylmorpholine-4-carboximidoyl chloride Product Data. Retrieved from .
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines.[1][2] Journal of Organic Chemistry. Link (Contextual comparison for guanylation efficiency).
Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link (Establishes the bioactive value of the morpholine scaffold).
Katritzky, A. R., et al. (2005). Synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. (General reference for imidoyl chloride chemistry in guanidine synthesis).
Spectroscopic Validation and Performance Comparison: N-Phenylmorpholine-4-Carboximidoyl Chloride vs. Precursors
Executive Summary In modern medicinal chemistry and drug development, the synthesis of nitrogen-rich functional groups—such as fluoroformamidines, guanidines, and complex heterocycles—relies heavily on highly reactive in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, the synthesis of nitrogen-rich functional groups—such as fluoroformamidines, guanidines, and complex heterocycles—relies heavily on highly reactive intermediates[1]. N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) is a premier chloroformamidine reagent used to facilitate these transformations.
As an application scientist, I frequently encounter workflows where researchers struggle to verify the successful generation of this moisture-sensitive intermediate. This guide provides an objective, data-driven comparison between N-phenylmorpholine-4-carboximidoyl chloride and its primary bench-stable precursor, N-phenylmorpholine-4-carbothioamide . By analyzing their spectroscopic differences (IR, NMR, and MS), researchers can establish a self-validating analytical framework to ensure synthetic success and downstream API purity.
Mechanistic Pathway and Synthetic Workflow
The transformation from a stable thiourea derivative to an electrophilic imidoyl chloride involves the complete desulfurization and chlorination of the thiocarbonyl core[2]. The precursor, N-phenylmorpholine-4-carbothioamide, is synthesized via the nucleophilic addition of morpholine to phenyl isothiocyanate[3]. Subsequent treatment with a chlorinating agent (typically sulfuryl chloride, thionyl chloride, or phosphorus oxychloride) drives the elimination of sulfur and the formation of the rigid C=N double bond[4].
Synthetic workflow from primary reagents to N-phenylmorpholine-4-carboximidoyl chloride.
Spectroscopic Comparison: Precursor vs. Product
To objectively validate the performance of the chlorination step, we must look at the causality behind the spectroscopic shifts. The conversion of a C=S bond to a C(Cl)=N bond fundamentally alters the electronic environment, magnetic shielding, and vibrational modes of the molecule.
The elimination of the secondary amine proton and the formation of the rigid carbon-nitrogen double bond provide an immediate, bench-side validation of conversion.
¹H NMR (CDCl₃)
~9.50 ppm (s, 1H, NH)
Absence of NH signal
Confirms the complete consumption of the secondary amine.
¹H NMR (Morpholine)
3.60 - 3.80 ppm (m, 8H, rapid rotation)
3.50 - 3.90 ppm (split multiplets)
The lone pair of the morpholine nitrogen delocalizes into the highly electrophilic C=N π* orbital. This creates partial double-bond character at the C-N bond, restricting rotation and splitting the morpholine protons into distinct environments.
¹³C NMR (CDCl₃)
~182.0 ppm (C=S)
~143.5 ppm (C=N-Cl)
The highly deshielding thiocarbonyl environment is lost. The carbon is now bonded to a less electronegative nitrogen (relative to the pi-system) and a chlorine atom, causing a massive diagnostic upfield shift.
Mass Spectrometry
[M+H]⁺ at m/z 223.1
[M+H]⁺ at m/z 225.1 / 227.1
The incorporation of the chlorine atom yields a characteristic 3:1 isotopic signature (³⁵Cl/³⁷Cl), definitively proving halogenation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process checks are embedded directly into the methodology so that the operator can confirm causality and success at every stage.
Protocol A: Synthesis of the Precursor (N-phenylmorpholine-4-carbothioamide)
Preparation: Dissolve phenyl isothiocyanate (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask purged with argon.
Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.1 equiv, 11 mmol) dropwise over 15 minutes.
In-Process Validation: The reaction is highly exothermic. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The self-validation trigger is the complete disappearance of the high-Rf isothiocyanate spot and the appearance of a strongly UV-active, lower-Rf spot corresponding to the thiourea[3].
Isolation: Remove the DCM under reduced pressure. Triturate the resulting residue with cold hexanes to precipitate the product as a white/beige solid. Filter and dry under a vacuum.
Protocol B: Chlorination to the Imidoyl Chloride
Caution: Imidoyl chlorides are highly sensitive to hydrolysis. All glassware must be oven-dried, and solvents must be strictly anhydrous.
Preparation: Suspend N-phenylmorpholine-4-carbothioamide (1.0 equiv, 5 mmol) in 15 mL of anhydrous toluene under an argon atmosphere.
Chlorination: Slowly add sulfuryl chloride (
) or a solution of thionyl chloride () (1.5 equiv) dropwise at room temperature[1].
In-Process Validation: The physical state of the reaction acts as a primary indicator. The suspension will gradually transition into a clear solution as the insoluble thiourea is converted into the highly soluble imidoyl chloride. Furthermore, the evolution of
and gas indicates active desulfurization.
Spectroscopic Check: Before quenching, withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and run a rapid FT-IR scan. The complete disappearance of the 3250 cm⁻¹ N-H stretch validates that the reaction has reached completion.
Isolation: Concentrate the mixture under a high vacuum to remove toluene and excess chlorinating agent. The resulting crude N-phenylmorpholine-4-carboximidoyl chloride can be used directly in downstream coupling reactions (e.g., fluoroformamidine synthesis) without further aqueous workup, which would risk hydrolysis[2].
References
Expanded Access to Fluoroformamidines via a Modular Synthetic Pathway
Organic Letters (ACS Publications)
URL:[Link]
Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)
Pharmaceuticals (NIH PMC)
URL:[Link]
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies
MDPI / ResearchGate
URL:[Link]
Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines
Arkivoc (Arkat USA)
URL:[Link]
The Vanguard of Amide Bond Formation: A Comparative Guide to N-Phenylmorpholine-4-carboximidoyl Chloride Analogues, Phosphonium, and Uronium Reagents
For the modern researcher, scientist, and drug development professional, the efficient and stereochemically pristine formation of amide bonds is paramount. This guide provides an in-depth, objective comparison of an emer...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, the efficient and stereochemically pristine formation of amide bonds is paramount. This guide provides an in-depth, objective comparison of an emerging class of morpholine-based coupling reagents, benchmarked against the established gold standards of phosphonium and uronium salts. We will navigate the mechanistic underpinnings, comparative performance, and practical applications of these reagents to inform your selection for even the most challenging synthetic targets.
The landscape of peptide synthesis and amide bond formation is dominated by a drive for greater efficiency, reduced side reactions, and enhanced safety. While phosphonium and uronium reagents have long been the workhorses of the field, continuous innovation seeks to address their limitations. This guide introduces a class of reagents based on the morpholine scaffold, conceptually aligned with N-phenylmorpholine-4-carboximidoyl chloride, and evaluates their standing against well-established reagents like PyBOP (a phosphonium salt) and HATU (a uronium/aminium salt).
The Contenders: A Mechanistic Overview
The efficacy of a coupling reagent is dictated by its mechanism of action, which influences reaction speed, efficiency, and the preservation of stereochemical integrity.
The Phosphonium Class: PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that activates carboxylic acids through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester. A significant advantage of PyBOP over its predecessor, BOP, is the avoidance of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][2] The reaction proceeds via an acyloxyphosphonium salt, which then reacts with HOBt to form the active ester, which is subsequently attacked by the amine.
Caption: PyBOP activation pathway.
The Uronium/Aminium Class: HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent.[3] While initially classified as a uronium salt, it has been shown to exist as a guanidinium salt.[3] HATU activates carboxylic acids to form a reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and reducing racemization.[4] HATU is known for its rapid reaction kinetics and is often the reagent of choice for difficult couplings.[5]
Caption: HATU activation pathway.
The Emerging Morpholine-Based Reagents
The development of morpholine-based coupling reagents, such as chloroamidinium salts and the more advanced COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), stems from a need for reagents with improved solubility, stability, and safety profiles.[6][7] The morpholine moiety enhances the polarity and stability of the reagent.[8] In the case of a chloroamidinium salt, the presumed mechanism involves the formation of a highly reactive acyl chloride or a related activated species, which is then attacked by the amine.
The evolution of this class led to COMU, which incorporates the morpholine scaffold with an OxymaPure leaving group, offering a safer alternative to the potentially explosive benzotriazole-based reagents.[9][10] COMU has demonstrated coupling efficiencies comparable or superior to HATU.[2]
Caption: Proposed mechanism for a morpholine-based chloroamidinium salt.
Performance Benchmark: Efficiency, Racemization, and Safety
The selection of a coupling reagent is a critical decision that impacts yield, purity, and the stereochemical integrity of the final product.
Coupling Efficiency
The following table summarizes the general performance of these classes of reagents in the synthesis of a model tetrapeptide, H-Leu-Ala-Gly-Val-OH, on a Wang resin.
*DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a well-studied morpholine-based reagent with performance data available for direct comparison.
HATU is widely recognized for its high efficiency, especially in challenging couplings.[5] The data for DMTMM, a morpholine-based reagent, indicates comparable performance to the well-established PyBOP.[11]
Racemization Suppression
Racemization is a critical side reaction in peptide synthesis, and the choice of coupling reagent plays a pivotal role in its suppression.[7]
Coupling Reagent
Propensity for Racemization
Mechanistic Rationale
PyBOP
Low
Forms a HOBt active ester which is less prone to oxazolone formation.
HATU
Very Low
The HOAt active ester is highly reactive, leading to rapid coupling that outcompetes the racemization pathway. The pyridine nitrogen provides anchimeric assistance.[3][5]
Morpholine-based (e.g., COMU)
Very Low
The OxymaPure leaving group in COMU is an excellent alternative to HOBt and HOAt, providing high reactivity and low racemization.[9]
Safety and Handling
Coupling Reagent
Key Byproducts
Safety Considerations
PyBOP
Tris(pyrrolidino)phosphine oxide
Non-carcinogenic byproduct, offering a safer alternative to BOP.[1]
HATU
Tetramethylurea
Based on the potentially explosive 1-hydroxy-7-azabenzotriazole (HOAt).[10]
Morpholine-based (e.g., COMU)
Morpholine-based urea, Oxyma-based byproducts
COMU is based on OxymaPure, which has a lower risk of explosion compared to benzotriazole-based additives.[10] Byproducts are generally water-soluble, facilitating purification.[9]
Experimental Protocols
To ensure a standardized comparison, the following are general protocols for solid-phase peptide synthesis (SPPS) using each class of reagent.
Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol for PyBOP Coupling
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF.
Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add this solution to the deprotected resin.
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
Washing: Wash the resin thoroughly with DMF.
Protocol for HATU Coupling
Resin Preparation: Follow the same procedure as for PyBOP.
Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the deprotected resin.
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
Washing: Wash the resin thoroughly with DMF.
Protocol for a Morpholine-Based Reagent (e.g., COMU)
Resin Preparation: Follow the same procedure as for PyBOP.
Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Note that for COMU, often only 1-2 equivalents of base are required.[3]
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
Washing: Wash the resin thoroughly with DMF.
Conclusion and Future Outlook
The selection of a coupling reagent is a multifaceted decision that requires a balance of reactivity, cost, safety, and the specific demands of the synthetic target.
Phosphonium reagents , exemplified by PyBOP , remain a robust and reliable choice for routine peptide synthesis, offering a good balance of efficiency and cost, with the significant advantage of avoiding carcinogenic byproducts.
Uronium/aminium reagents , with HATU as the frontrunner, provide superior reactivity and are the go-to choice for challenging sequences, sterically hindered amino acids, and when minimizing racemization is of the utmost importance.[5]
The emerging class of morpholine-based reagents , including chloroamidinium salts and their more advanced successor COMU , represents a significant step forward in coupling reagent technology. They offer performance that is comparable, and in some cases superior, to HATU, with the added benefits of enhanced solubility, stability, and a more favorable safety profile.[6][9] The water-solubility of their byproducts also simplifies downstream processing.[9]
For researchers and professionals in drug development, while PyBOP and HATU are well-entrenched in standard protocols, the demonstrable advantages of morpholine-based reagents like COMU make them a compelling alternative, particularly for complex syntheses and in environments where safety and "green chemistry" principles are a priority. The conceptual foundation laid by reagents like N-phenylmorpholine-4-carboximidoyl chloride has paved the way for these next-generation tools that are poised to become the new standard in amide bond formation.
References
Aapptec. (n.d.). Coupling Reagents.
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 634-652.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416.
BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737.
BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 435-441.
Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
El-Faham, A., & Albericio, F. (2011). An update on the applications of peptide coupling reagents. Journal of Peptide Science, 17(5), 321-333.
Gáspári, Z., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 23(7-8), 565-571.
Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245678.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
Khattab, S. N., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 3(1), e119.
A Comparative Guide to the Cost-Effective Synthesis of N-phenylmorpholine-4-carboximidoyl chloride
This guide provides a comprehensive analysis of synthetic strategies for N-phenylmorpholine-4-carboximidoyl chloride, a reactive intermediate valuable in the synthesis of more complex molecules, particularly in pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of synthetic strategies for N-phenylmorpholine-4-carboximidoyl chloride, a reactive intermediate valuable in the synthesis of more complex molecules, particularly in pharmaceutical and materials science. We will dissect the synthetic pathway, from common starting materials to the final product, with a core focus on comparing the cost-effectiveness, efficiency, and safety of different methodologies. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and related compounds.
Introduction: The Utility and Synthetic Challenge
Imidoyl chlorides, characterized by the RC(NR')Cl functional group, are highly reactive analogues of acyl chlorides.[1] Their electrophilic carbon center makes them potent precursors for a wide array of nitrogen-containing compounds, including amidines, imidates, and various heterocycles.[1] N-phenylmorpholine-4-carboximidoyl chloride, specifically, incorporates the morpholine scaffold, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates.[2][3]
The primary challenge in handling imidoyl chlorides lies in their sensitivity to moisture and heat, often necessitating their immediate use in subsequent reactions.[1] This inherent instability makes the efficiency and reliability of their synthesis paramount. A cost-effective and robust synthetic route is therefore not just economically advantageous but also critical for the successful execution of multi-step synthetic campaigns.
Retrosynthetic Analysis & Precursor Synthesis
A logical retrosynthetic approach breaks down the target molecule into readily available precursors. The overall synthetic pathway is visualized below.
Caption: Retrosynthetic pathway for N-phenylmorpholine-4-carboximidoyl chloride.
Synthesis of N-Phenylmorpholine
The synthesis of the N-phenylmorpholine core is the foundational step. While several methods exist, a direct, solvent-free approach offers significant cost and environmental advantages, particularly for large-scale production.[4]
Method
Starting Materials
Key Reagents/Conditions
Yield
Key Advantages
Key Disadvantages
Direct Cyclization
Aniline, Bis(2-chloroethyl) ether
Organic base (e.g., Triethylamine), Heat (150-160°C), Solvent-free
Low-cost starting materials, no solvent recovery needed, simple process.[4]
High temperatures, potential for side reactions.
Buchwald-Hartwig
Morpholine, Bromobenzene
Palladium catalyst, Ligand, Base
>90%
High yield, broad substrate scope.
High cost of catalyst and ligands, requires column chromatography.[4]
For cost-effectiveness, the direct cyclization method is superior due to its use of inexpensive bulk chemicals and avoidance of costly metal catalysts and purification steps.[4]
Synthesis of N-Phenylmorpholine-4-carboxamide
The precursor amide is typically synthesized via the reaction of N-phenylmorpholine with phenyl isocyanate. This reaction is generally high-yielding and straightforward.
An established protocol involves reacting equimolar amounts of N-phenylmorpholine and phenyl isocyanate in a suitable solvent like dichloromethane (CH₂Cl₂) in the presence of a base such as triethylamine.[5] The reaction proceeds smoothly at room temperature, yielding the desired amide in excellent purity after a simple aqueous workup.[5]
Core Directive: Comparative Analysis of Imidoyl Chloride Formation
The conversion of the N-phenylmorpholine-4-carboxamide to the corresponding imidoyl chloride is the critical step. The choice of chlorinating agent directly impacts the cost, safety, and efficiency of the overall process. We will compare three common reagents: Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), and Oxalyl Chloride ((COCl)₂), a common substitute for the highly toxic phosgene gas.[6]
Caption: Decision workflow for selecting a chlorination reagent.
For large-scale synthesis and situations where raw material cost is the primary concern, thionyl chloride presents the most balanced option, offering low cost and a straightforward workup.
For small-scale laboratory synthesis , especially with sensitive substrates where preserving yield and achieving high purity is paramount, the higher cost of oxalyl chloride is justified by its mild reaction conditions and clean conversion.
Phosphorus pentachloride should be reserved for cases where the starting amide proves unreactive towards other, more convenient reagents, with the understanding that purification will be more involved.
Ultimately, the most "cost-effective" route is one that reliably provides the desired intermediate in the required purity and yield, minimizing downstream processing costs and time.
References
N-Phenylmorpholine-4-carboxamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Comparative Reactivity Guide: N-Phenylmorpholine-4-carboximidoyl Chloride with Substituted Anilines
Executive Summary N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) serves as a potent electrophilic linchpin in the synthesis of multisubstituted guanidines—a pharmacophore critical in kinase inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) serves as a potent electrophilic linchpin in the synthesis of multisubstituted guanidines—a pharmacophore critical in kinase inhibitors (e.g., gefitinib analogs) and CNS-active agents.[1] This guide provides a comparative analysis of its reactivity profile against a spectrum of aniline nucleophiles.[2]
Unlike standard carbodiimide-mediated guanylations, the imidoyl chloride pathway offers superior control over regioselectivity, particularly when constructing unsymmetrical
-trisubstituted guanidines.[1] This study delineates the electronic and steric factors governing the addition-elimination mechanism, providing researchers with a predictive model for reaction optimization.
Mechanistic Foundation
The reaction proceeds via a nucleophilic substitution at the imidoyl carbon. Unlike
reactions on alkyl halides, this transformation follows an Addition-Elimination (-like) pathway.[1]
The Pathway[3][4][5]
Activation: The imidoyl chloride (1 ) presents a highly electrophilic
carbon, activated by the electron-withdrawing chlorine and the imine nitrogen.
Addition: The aniline nucleophile attacks the imidoyl carbon, forming a tetrahedral zwitterionic intermediate (2 ).
Elimination: Re-aromatization of the system drives the expulsion of the chloride ion, yielding the protonated guanidine (3 ), which is subsequently deprotonated to the neutral product.
DOT Diagram: Reaction Mechanism
Caption: The rate-determining step (k1) is heavily influenced by the nucleophilicity of the aniline, governed by Hammett electronic parameters (
The efficiency of the coupling reaction is dictated by the electronic density on the aniline nitrogen and steric accessibility. The following data summarizes the performance of N-phenylmorpholine-4-carboximidoyl chloride with three distinct classes of anilines.
Experimental Conditions
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv).
Temperature:
.
Stoichiometry: 1:1 (Imidoyl Chloride : Aniline).
Table 1: Reactivity Profile & Yield Comparison
Aniline Class
Representative Substrate
Electronic Effect (Hammett )
Reaction Time
Typical Yield
Performance Note
Electron-Rich
4-Methoxyaniline
-0.27 (Donating)
< 1 hour
92-96%
Excellent. Nucleophilic attack is rapid; exotherm must be controlled.[1]
Neutral
Aniline
0.00
2-3 hours
85-90%
Standard. Benchmark reactivity; requires standard ambient stirring.[1]
Electron-Poor
4-Nitroaniline
+0.78 (Withdrawing)
12-24 hours
45-60%
Poor. Nucleophile is deactivated.[1] Requires heating (reflux) or catalysis ( salts).
Steric Hindrance
2,6-Dimethylaniline
N/A (Steric)
6-8 hours
70-75%
Moderate. Ortho-substitution impedes the formation of the tetrahedral intermediate.[1]
Analysis of Trends
Hammett Correlation: The reaction rate (
) correlates negatively with the Hammett constant (). Electron-donating groups (OMe, Me) increase the HOMO energy of the aniline, accelerating the attack on the imidoyl LUMO.
Steric Penalty: While 2,6-dimethylaniline is electron-rich, the steric bulk prevents optimal orbital overlap, necessitating longer reaction times and often forcing the use of higher boiling solvents (e.g., Toluene).
Detailed Experimental Protocols
A. Synthesis of the Reagent (Imidoyl Chloride)
Note: Imidoyl chlorides are moisture-sensitive and should be prepared fresh or stored under inert gas.
Precursor Synthesis: React morpholine with phenyl isocyanate in DCM to yield N-phenylmorpholine-4-carboxamide (Montalbetti et al., 2005).[1]
Chlorination:
Suspend N-phenylmorpholine-4-carboxamide (10 mmol) in dry Toluene (30 mL).
Add Phosphoryl chloride (
, 12 mmol) dropwise at .
Heat to reflux for 2 hours. Evolution of HCl gas indicates reaction progress.
Workup: Evaporate volatiles under reduced pressure to obtain the crude imidoyl chloride as a hygroscopic solid/oil. Use immediately.
B. General Coupling Protocol (Guanidine Formation)
This protocol is self-validating: the disappearance of the imidoyl chloride peak (approx. 1650 cm⁻¹ in IR) and appearance of the guanidine C=N stretch confirm conversion.
Dissolution: Dissolve the freshly prepared N-phenylmorpholine-4-carboximidoyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Addition: Add the target Aniline (1.05 equiv) followed by Triethylamine (1.5 equiv) dropwise at
.
Critical Control Point: For electron-poor anilines (e.g., 4-Nitroaniline), replace DCM with Toluene and heat to
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The imidoyl chloride hydrolyzes to the urea on silica; monitor the disappearance of the aniline and formation of the more polar guanidine.
Isolation:
Wash the organic layer with saturated
(to remove HCl salts) and Brine.
Dry over
, filter, and concentrate.
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Amino-functionalized silica is recommended to prevent streaking).[1]
DOT Diagram: Experimental Workflow
Caption: Decision tree for reaction conditions based on the electronic/steric profile of the aniline partner.
Troubleshooting & Optimization
Hydrolysis: The imidoyl chloride is prone to hydrolysis back to the urea if the solvent is wet. Ensure all solvents are dried over molecular sieves.[1]
Low Yield with Nitroanilines: If yield is <50%, add a catalytic amount of DMAP (10 mol%) or use AgOTf to precipitate chloride and increase electrophilicity.
Purification Issues: Guanidines are basic.[1] Pre-treat silica gel with 1%
Montalbetti, C. A. G. N., et al. (2005).[3] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link
Context: Establishes the synthesis of the urea/amide precursor.
Ulrich, H. (2018). The Chemistry of Imidoyl Halides. In: The Chemistry of Amidines and Imidates. Wiley Online Library.[1]
Context: Authoritative source on the mechanism and kinetics of imidoyl chloride reactions.
Shalimov, A., et al. (2018). N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Australian Journal of Chemistry, 71(8), 610–623. Link
Context: Provides comparative data on chloroformamidine reactivity with various anilines.
Giffney, C. J., & O'Connor, C. J. (1976). Kinetics of the hydrolysis of some imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1357-1362. Link
Alternative reagents to N-phenylmorpholine-4-carboximidoyl chloride for specific transformations
Executive Summary N-Phenylmorpholine-4-carboximidoyl chloride (a chloroformamidinium salt) is a potent electrophile used to synthesize trisubstituted guanidines, specifically those incorporating the N-phenyl-morpholine s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Phenylmorpholine-4-carboximidoyl chloride (a chloroformamidinium salt) is a potent electrophile used to synthesize trisubstituted guanidines, specifically those incorporating the N-phenyl-morpholine scaffold. While kinetically rapid, this reagent suffers from significant drawbacks: high hygroscopicity, hydrolytic instability (reverting to the urea), and the release of corrosive HCl gas.
For researchers requiring the morpholine-phenyl-guanidine core without the handling difficulties of the imidoyl chloride, this guide presents three superior methodologies. These alternatives prioritize bench stability, functional group tolerance, and purification efficiency.
The Strategic Pivot: Thiourea Activation
The direct alternative to isolating the unstable chloride is the in-situ activation of the stable precursor : N-phenylmorpholine-4-carbothioamide. Unlike the chloride, the thiourea is an air-stable solid that can be stored indefinitely. The "alternative reagents" discussed below are activators that convert this stable thiourea into the reactive guanidinylating species in situ.
Comparison of Methodologies
Feature
Baseline: Imidoyl Chloride
Alt 1: EDC Coupling
Alt 2: Mukaiyama’s Reagent
Alt 3: S-Methylation
Reagent Type
Pre-formed Electrophile
In-situ Desulfurization
In-situ Activation
Stable Intermediate
Stability
Poor (Hydrolyzes rapidly)
Excellent (Thiourea is stable)
Excellent
Good (Smelly)
Byproducts
HCl (Gas/Acid)
Urea (Water Soluble)
Pyridone (Water Soluble)
MeSH (Volatile/Toxic)
Atom Economy
Moderate
Low (Large byproduct)
Moderate
High
Reaction Time
< 1 Hour
2–12 Hours
1–4 Hours
12–24 Hours
Substrate Scope
Sterically Hindered Amines
Acid-Sensitive Amines
Unreactive/Aromatic Amines
Primary/Secondary Amines
Deep Dive: Alternative Reagents
Alternative A: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Best For: Acid-sensitive substrates and "Green" chemistry requirements.
EDC acts as a "soft" desulfurizing agent. Unlike the imidoyl chloride route, which generates HCl, the EDC route is typically run with a mild base (TEA/DIPEA) or even under neutral conditions. The mechanism involves the formation of a carbodiimide intermediate (or an EDC-adduct) which is then trapped by the amine.
Mechanism: The thiourea sulfur attacks the carbodiimide of EDC, creating a good leaving group. The amine then displaces this group to form the guanidine.
Advantage: The byproduct is a water-soluble urea, easily removed by aqueous extraction, eliminating the need for chromatography in many cases.
Alternative B: Mukaiyama’s Reagent (2-Chloro-1-methylpyridinium iodide)
Best For: Sterically hindered amines or electron-deficient anilines.
Mukaiyama’s reagent mimics the reactivity of the imidoyl chloride without the isolation penalty. It reacts with the thiourea to form a pyridinium adduct (a highly reactive cationic intermediate similar to the chloroformamidinium species).
Mechanism: The thiourea sulfur displaces the chloride on the pyridinium ring. The resulting intermediate is highly electrophilic, allowing even poor nucleophiles (like electron-deficient anilines) to attack the central carbon.
Advantage: Higher reactivity than EDC; capable of forcing difficult couplings that the standard S-methyl route fails to achieve.
Alternative C: Methyl Iodide (S-Methylisothiourea Route)
Best For: Large-scale synthesis and cost reduction.
This is the classical "Two-Step" alternative. The thiourea is first methylated to form the S-methylisothiourea hydroiodide. This intermediate is stable and can be isolated.
Mechanism:
attack of sulfur on MeI. The resulting -SMe group is a leaving group, displaced by the amine (often requiring reflux or Hg/Ag catalysis to push to completion).
Advantage: Very low cost. The intermediate can be crystallized and purified before the final coupling, ensuring high purity of the final guanidine.
Mechanistic Decision Matrix
The following diagram illustrates the pathway choices. The "Baseline" path (Red) is the unstable chloride route. The "Preferred" paths (Green/Blue) utilize the stable thiourea.
Figure 1: Comparative pathways for synthesizing Morpholine-Phenyl-Guanidines. Route A is the baseline (avoided). Routes B and C represent in-situ activation, while Route D offers a stable intermediate.
This protocol replaces the imidoyl chloride with a "one-pot" desulfurization.
Reagents:
N-phenylmorpholine-4-carbothioamide (1.0 equiv)
Target Amine (
) (1.1 equiv)
EDC
HCl (1.5 equiv)
Triethylamine (TEA) (2.0 equiv)
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
Dissolution: In a round-bottom flask, dissolve the N-phenylmorpholine-4-carbothioamide (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DMF (5 mL).
Base Addition: Add TEA (2.0 mmol). Stir for 5 minutes at room temperature.
Activation: Add EDC
HCl (1.5 mmol) in one portion.
Reaction: Stir the mixture at room temperature (25°C) for 4–12 hours. Monitor by TLC/LCMS. (The thiourea spot will disappear; a more polar guanidine spot will appear).
Note: If reaction is sluggish, heat to 60°C.
Workup (Self-Validating): Dilute with Ethyl Acetate (50 mL). Wash with Water (3 x 20 mL) to remove the water-soluble urea byproduct and DMF. Wash with Brine (1 x 20 mL).
Isolation: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).
Activation: Dissolve the thiourea (1.0 mmol) in THF (5 mL). Add Mukaiyama’s reagent (1.2 mmol). Stir for 30 mins. A yellow precipitate (or suspension) of the activated intermediate often forms.
Coupling: Add the target amine (1.2 mmol) followed by TEA (2.5 mmol).
Reaction: Stir at room temperature for 2 hours. If the amine is highly hindered, reflux for 2 hours.
Workup: Evaporate volatiles. Redissolve in DCM. Wash with 1M NaOH (to remove pyridone byproduct) and water.
References
Molina, P., Alajarin, M., & Saez, J. (1982). "An Efficient Method for the Preparation of N,N′,N″-Trisubstituted Guanidines." Synthetic Communications. (Demonstrates the Iminophosphorane/Aza-Wittig route as a high-fidelity alternative).
Lipton, M. A., et al. (2009). "Mukaiyama's Reagent promoted guanylation of amines."[1] Synlett. (Establishes the Mukaiyama protocol for thiourea activation).
Ishikawa, T., et al. (2001). "Guanidine Synthesis via Chloroformamidinium Chlorides." Journal of the American Chemical Society. (Provides the baseline comparison for the chloride reagent's reactivity and instability).
Katritzky, A. R., et al. (2005). "Novel Synthesis of Guanidines." Journal of Organic Chemistry. (Reviews benzotriazole and other leaving groups as alternatives to chlorides).
This guide outlines the scientifically validated disposal procedures for N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5). Executive Safety Directive: N-phenylmorpholine-4-carboximidoyl chloride is an imidoy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scientifically validated disposal procedures for N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5).
Executive Safety Directive:
N-phenylmorpholine-4-carboximidoyl chloride is an imidoyl chloride , a highly electrophilic species that reacts vigorously with water and nucleophiles to release hydrogen chloride (HCl) gas. It must never be disposed of directly in trash or down drains. It requires chemical quenching (stabilization) to convert the reactive chloride into a stable urea derivative before disposal.
Chemical Profile & Hazard Identification
Understanding the substrate's reactivity is the prerequisite for safe disposal.[1]
Property
Specification
Operational Implication
Chemical Name
N-phenylmorpholine-4-carboximidoyl chloride
Target analyte for disposal.
CAS Number
30543-38-5
Use for waste manifesting.
Functional Group
Imidoyl Chloride ()
Moisture Sensitive. Hydrolyzes to release HCl.
Hydrolysis Product
N-phenylmorpholine-4-carboxamide
The stable, organic solid resulting from quenching.
Primary Hazards
Corrosive (Skin/Eye), Respiratory Irritant
Requires full acid-gas PPE (Fume hood, sash down).
Pre-Disposal Stabilization (Quenching Protocol)
Do not skip this step. You cannot hand off active imidoyl chlorides to waste contractors without declaring them as "Water Reactive," which significantly increases disposal costs and safety risks. The following protocol converts the active hazard into a stable organic waste stream.
The Bicarbonate Hydrolysis Method
This method buffers the generated HCl immediately, preventing the formation of acidic fumes.
Reagents Required:
Saturated Sodium Bicarbonate (
) solution (approx. 10% w/v).
Dichloromethane (DCM) or Ethyl Acetate (if the compound is solid and needs dissolving first).
Ice bath.
Step-by-Step Protocol:
Preparation:
Dissolve the N-phenylmorpholine-4-carboximidoyl chloride in a minimal amount of inert solvent (DCM or Ethyl Acetate) if it is not already in solution.
Prepare a beaker containing 1.5 molar equivalents of Saturated Sodium Bicarbonate solution relative to the chloride.
Place the bicarbonate beaker in an ice bath to control the exotherm.
Controlled Addition:
Slowly add the imidoyl chloride solution to the stirring bicarbonate solution dropwise.
Observation: You will see effervescence (
release) as the HCl is neutralized.
Mechanism:[2] The water hydrolyzes the imidoyl chloride to N-phenylmorpholine-4-carboxamide , while the bicarbonate neutralizes the HCl byproduct.
Validation (The "Stop" Point):
Allow the mixture to stir for 30 minutes at room temperature.
Check pH.[3] It should be neutral (pH 6-8). If acidic, add more bicarbonate.
Verify no further gas evolution occurs upon adding a drop of pure water.
Phase Separation (Optional but Recommended):
The organic layer (DCM/EtOAc) now contains the stable N-phenylmorpholine-4-carboxamide .
The aqueous layer contains harmless Sodium Chloride (NaCl).
Waste Segregation & Packaging
Once quenched, the material is no longer water-reactive, but it is still chemical waste.
"Aqueous solution with NaCl and trace organics. pH 7."
Solid Debris (Gloves/Towels)
Contaminated Solid Waste
"Contaminated with trace organic amides."
Critical Note: If you used Ethyl Acetate instead of DCM, the organic layer is Non-Halogenated Solvent Waste , which is cheaper to dispose of.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow from assessment to final disposal, ensuring no safety checks are missed.
Caption: Operational workflow for the safe quenching and disposal of imidoyl chloride waste.
Emergency Procedures
In the event of a spill or exposure during the disposal process:
Spill (Solid): Do not use water. Cover with dry lime, sand, or soda ash. Scoop into a container and treat as hazardous waste.
Spill (Liquid/Solution): Absorb with vermiculite or spill pads. Place in a fume hood to evaporate residual solvent, then seal.
Skin Contact: Immediate flushing with water for 15 minutes.[3] The chemical hydrolyzes on skin moisture to produce HCl, causing acid burns.
Inhalation: Move to fresh air immediately. Imidoyl chlorides are potent lachrymators.
References
Santa Cruz Biotechnology. N-phenylmorpholine-4-carboximidoyl chloride Product Data. Retrieved from
PubChem. N-phenylmorpholine-4-carboxamide (Hydrolysis Product) Compound Summary. Retrieved from
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Fisher Scientific. Safety Data Sheet Guidelines for Acid Chlorides. Retrieved from
Navigating the Safe Handling of N-phenylmorpholine-4-carboximidoyl chloride: A Guide for Laboratory Professionals
Hazard Analysis and Risk Assessment: An Analog-Based Approach Given the absence of a specific Material Safety Data Sheet (MSDS) for N-phenylmorpholine-4-carboximidoyl chloride, a conservative risk assessment must be perf...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis and Risk Assessment: An Analog-Based Approach
Given the absence of a specific Material Safety Data Sheet (MSDS) for N-phenylmorpholine-4-carboximidoyl chloride, a conservative risk assessment must be performed by extrapolating data from analogous compounds containing the morpholine and phenyl functionalities. Compounds such as N-phenylmorpholine and other morpholine derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Some may also be harmful if swallowed or in contact with skin and may cause allergic skin reactions.[1][2] Therefore, it is prudent to handle N-phenylmorpholine-4-carboximidoyl chloride with a high degree of caution, assuming it possesses similar or potentially greater hazards.
Some morpholine compounds can cause allergic skin reactions.[2]
This proactive hazard identification informs the selection of appropriate engineering controls, personal protective equipment, and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to mitigate the risks associated with handling N-phenylmorpholine-4-carboximidoyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
PPE Component
Specification
Rationale for Use
Hand Protection
Nitrile or Neoprene Gloves (Inspect before use)
To prevent skin contact, which may cause irritation or toxic effects.[1][2] Proper glove removal technique is essential to avoid cross-contamination.
Eye and Face Protection
Tightly fitting safety goggles with side-shields or a face shield
To protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin and Body Protection
Laboratory coat (flame-resistant recommended) with full-length sleeves and closed-toe shoes
To prevent accidental skin contact and protect from spills.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
To prevent inhalation of airborne particles that may cause respiratory irritation.[3]
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Caption: PPE workflow from hazard assessment to post-handling procedures.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
3.1. Preparation and Engineering Controls:
Designated Area: All work with N-phenylmorpholine-4-carboximidoyl chloride should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. This should include an inert absorbent material.
3.2. Handling Procedures:
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][4] Use non-sparking tools for transfers.[5][6]
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure that provides containment.
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
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Caption: Step-by-step safe handling protocol for N-phenylmorpholine-4-carboximidoyl chloride.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
4.1. First Aid Measures:
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.
4.2. Spill Response:
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material using an inert absorbent material and place it into a suitable, labeled container for disposal.[4]
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of N-phenylmorpholine-4-carboximidoyl chloride and any contaminated materials is a critical final step.
Waste Collection: Collect all waste, including excess reagent and contaminated materials (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
Disposal: Dispose of the waste through your institution's hazardous waste disposal program.[2] Adhere to all local, state, and federal regulations.[1]
By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle N-phenylmorpholine-4-carboximidoyl chloride, fostering a culture of safety and scientific excellence within the laboratory.
References
Nexchem Ltd. (2019, February 25). Safety Data Sheet - Morpholine. Retrieved from [Link]
Carl ROTH. (2025, April 23). Safety Data Sheet: ≥95 %. Retrieved from [Link]